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  • Product: Di-2,3-dihydro-1-benzofuran-5-ylacetic acid
  • CAS: 886497-39-8

Core Science & Biosynthesis

Foundational

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid: Structural Dynamics, Synthesis, and Physicochemical Profiling

As a Senior Application Scientist overseeing advanced medicinal chemistry workflows, I frequently encounter the need for sterically constrained, electron-rich aromatic scaffolds. Di-2,3-dihydro-1-benzofuran-5-ylacetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing advanced medicinal chemistry workflows, I frequently encounter the need for sterically constrained, electron-rich aromatic scaffolds. Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8), also known as 2,2-bis(2,3-dihydrobenzofuran-5-yl)acetic acid, represents a highly specialized bis-aryl acetic acid derivative. This compound serves as a critical building block in the development of pharmaceuticals, particularly for targets requiring rigid hydrophobic interactions, such as G-protein coupled receptors (GPCRs) and specific enzyme active sites.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a causality-driven synthetic methodology, and a self-validating analytical framework for its isolation and characterization.

Structural Rationale and Physicochemical Profiling

The architectural significance of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid lies in its dual 2,3-dihydrobenzofuran rings attached to the alpha-carbon of an acetic acid moiety. Unlike flexible diphenylacetic acids, the fused dihydrofuran rings restrict the rotational degrees of freedom of the aromatic systems. The oxygen heteroatoms in the rings act as strong electron donors, increasing the electron density of the aromatic pi-system, which enhances cation-pi and pi-pi stacking interactions within biological binding pockets.

To facilitate rational drug design and analytical tracking, the core quantitative descriptors of this scaffold are summarized below. Data is corroborated by 1 [1].

Table 1: Physicochemical Properties and Molecular Descriptors
PropertyValueCausality / Structural Significance
Molecular Formula C18H16O4Defines the bis-aryl architecture and heteroatom count.
Molecular Weight 296.32 g/mol Optimal for small-molecule drug design, adhering strictly to Lipinski's Rule of 5.
Monoisotopic Mass 296.10486 DaCritical for high-resolution LC-MS (HRMS) validation and identifying isotopic envelopes.
Predicted XlogP ~3.1Indicates favorable lipophilicity for membrane permeability without excessive hydrophobic trapping.
CAS Registry Number 886497-39-8Unique identifier for procurement, patent filing, and literature tracking.
SMILES String C1COC2=C1C=C(C=C2)C(C3=CC4=C(C=C3)OCC4)C(=O)OEnables rapid computational modeling and in silico docking simulations.

Synthetic Methodology: Regioselective Friedel-Crafts Hydroxyalkylation

The synthesis of bis-aryl acetic acids historically relied on harsh conditions using concentrated sulfuric acid, which often leads to the degradation of electron-rich heterocycles like 2,3-dihydrobenzofuran. To achieve high regioselectivity and yield, we utilize a modified [2] driven by a solid superacid catalyst.

By employing Silica Sulfuric Acid (SSA) , we alter the local dielectric environment. The high surface area of the silica support stabilizes the highly reactive carbocation intermediates, allowing the reaction to proceed under milder conditions while preventing the oxidative cleavage of the dihydrofuran rings [3].

Mechanistic Pathway

The reaction proceeds via a tandem electrophilic aromatic substitution. The oxygen atom at the 1-position of the dihydrobenzofuran ring is a strong ortho/para director. Because the ortho position (C7) is sterically hindered by the fused ring system, the electrophilic attack is directed almost exclusively to the less hindered para position (C5).

Mechanism A 2,3-Dihydrobenzofuran (Nucleophile) D Hydroxyalkylation Intermediate A->D C5 Attack E Benzylic Carbocation (Electrophilic) A->E 2nd C5 Attack B Glyoxylic Acid (Electrophile) B->D Activation C Silica Sulfuric Acid (Solid Acid Catalyst) C->B H+ Transfer D->E -H2O F Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (Target Scaffold) E->F Deprotonation

Fig 1: Friedel-Crafts hydroxyalkylation pathway for bis-aryl acetic acid synthesis.

Step-by-Step Protocol & Self-Validating Systems

This protocol is designed as a self-validating system. Every critical step includes a causality check to ensure the reaction trajectory is correct before proceeding.

Step 1: Catalyst and Reagent Preparation

  • Action: In a round-bottom flask, combine 2.1 equivalents of 2,3-dihydrobenzofuran with 1.0 equivalent of glyoxylic acid monohydrate. Add 0.5 equivalents (by weight) of freshly prepared Silica Sulfuric Acid (SSA).

  • Causality: A slight excess of the arene (2.1 eq) ensures complete conversion of the glyoxylic acid, preventing the accumulation of the mono-alkylated mandelic acid intermediate. The SSA acts as a proton donor without acting as a bulk solvent, minimizing side reactions.

Step 2: Condensation and Dehydration

  • Action: Stir the mixture at 60°C under a nitrogen atmosphere for 4–6 hours. If the mixture is too viscous, add a minimal amount of anhydrous dichloromethane (DCM) to facilitate stirring.

  • Causality: Heating to 60°C provides the activation energy required for the dehydration of the initial hydroxyalkylation intermediate, forming the critical benzylic carbocation necessary for the second arene attack.

Step 3: Self-Validating In-Process Control (IPC)

  • Action: After 4 hours, draw a 10 µL aliquot, quench in 1 mL of acetonitrile, filter, and inject into an LC-MS (Negative ESI mode).

  • Validation Logic:

    • If the mass spectrum shows a dominant peak at m/z 193 [M-H]⁻ , the reaction is stalled at the mono-alkylated intermediate (2-hydroxy-2-(2,3-dihydrobenzofuran-5-yl)acetic acid). Corrective Action: Increase temperature to 70°C and add 0.1 eq more SSA.

    • If the mass spectrum shows the target peak at m/z 295.09[M-H]⁻ , the tandem Friedel-Crafts alkylation is complete. Proceed to workup.

Step 4: Isolation and Purification

  • Action: Cool the reaction to room temperature. Add ethyl acetate and filter the mixture through a Celite pad to remove the heterogeneous SSA catalyst. Wash the organic layer with water, then extract the product into the aqueous phase using saturated NaHCO₃. Acidify the aqueous phase with 1M HCl to pH 2, and extract back into ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.

  • Causality: The acid-base extraction is a highly selective purification step. It isolates the carboxylic acid target from unreacted 2,3-dihydrobenzofuran and non-acidic organic impurities, yielding a highly pure crude product ready for final polishing.

Analytical Characterization Workflow

To guarantee the structural integrity of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid, a rigorous analytical workflow must be employed. The presence of the symmetric bis-aryl system simplifies the NMR spectra but requires precise mass spectrometry to confirm the absence of over-alkylated polymers. Alternative electrochemical syntheses of diarylacetic acids also rely heavily on these specific validation markers [4].

Validation A Crude Reaction Mixture (Post-Extraction) B Reverse-Phase HPLC (Isocratic Elution) A->B Purification C ESI-LC-MS Analysis Target: m/z 295.09 [M-H]- B->C Mass ID D 1H NMR Spectroscopy Target: Benzylic CH ~4.8 ppm B->D Structural ID E Validated Compound (Purity >98%) C->E Confirmed D->E Confirmed

Fig 2: Self-validating analytical workflow for structural confirmation and purity assessment.

Key Spectral Markers:
  • Mass Spectrometry (ESI-): The theoretical monoisotopic mass is 296.10 Da. In negative ionization mode, expect a robust deprotonated molecular ion [M-H]⁻ at m/z 295.09 . A predicted collision cross-section (CCS) of ~174.8 Ų can be used for ion mobility validation [1].

  • ¹H NMR (400 MHz, DMSO-d6):

    • ~12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchanges with D₂O).

    • ~6.6 - 7.1 ppm (m, 6H): Aromatic protons. The coupling constants will confirm the 1,2,4-substitution pattern (para to the oxygen, ortho to the alkyl chain), validating the C5 regioselectivity.

    • ~4.8 ppm (s, 1H): The benzylic methine proton. This singlet is the ultimate proof of the bis-aryl architecture, confirming that both arenes are attached to the alpha carbon.

    • ~4.5 ppm (t, 4H) & ~3.1 ppm (t, 4H): The methylene protons of the two dihydrofuran rings.

Conclusion

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is a premium intermediate for advanced drug discovery. By utilizing a causality-driven, solid-acid catalyzed Friedel-Crafts hydroxyalkylation, researchers can bypass the degradation issues associated with traditional synthesis. Implementing the self-validating IPCs and rigorous analytical workflows outlined above ensures the generation of high-purity material, ready for downstream coupling into complex pharmaceutical APIs.

References

  • PubChemLite - 886497-39-8 (C18H16O4)
  • Friedel–Crafts Acylation & Hydroxyalkylation Mechanisms Source: Sigma-Aldrich / Merck Millipore Research and Trends URL
  • Silica sulfuric acid as a highly efficient catalyst for the synthesis of diarylacetic acids Source: Synthetic Communications, Taylor & Francis URL
  • Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation Source: Beilstein Journal of Organic Chemistry URL

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

Executive Summary In advanced medicinal chemistry and drug development, the 2,3-dihydrobenzofuran moiety is a privileged structural scaffold. It is frequently utilized to impart conformational rigidity, modulate lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and drug development, the 2,3-dihydrobenzofuran moiety is a privileged structural scaffold. It is frequently utilized to impart conformational rigidity, modulate lipophilicity, and enhance binding affinity at specific target receptors. Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8), also systematically known as 2,2-bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid, is a highly specialized bis-substituted intermediate [1].

This technical guide provides an authoritative breakdown of its physicochemical properties—specifically its molecular weight, exact mass, and chemical formula—and establishes a self-validating analytical framework for researchers synthesizing or procuring this compound for downstream active pharmaceutical ingredient (API) development.

Core Physicochemical Parameters & Causality in Mass Spectrometry

Understanding the precise quantitative metrics of a compound is not merely a documentation exercise; it is the foundation of high-resolution analytical profiling.

Table 1: Quantitative Physicochemical Data

ParameterValueCausality / Analytical Significance
Chemical Formula C₁₈H₁₆O₄Dictates the isotopic distribution pattern and degrees of unsaturation (Index of Hydrogen Deficiency = 11).
Molecular Weight 296.32 g/mol Utilized for macroscopic stoichiometric calculations, yield determinations, and formulation scaling.
Exact Mass (Monoisotopic) 296.10486 DaCritical for High-Resolution Mass Spectrometry (HRMS) to differentiate the target from isobaric interferences [2].
CAS Registry Number 886497-39-8Ensures unambiguous identification across global chemical procurement databases [1].

The Causality of Exact Mass: Isobaric interference is a critical risk in mass spectrometry. For instance, a hypothetical impurity with the formula C₁₇H₁₂O₅ has a nominal mass of 296 Da, but an exact mass of 296.06847 Da. The high-resolution exact mass of 296.10486 Da for C₁₈H₁₆O₄ provides a mass defect difference that is easily resolved by modern Time-of-Flight (TOF) or Orbitrap analyzers, ensuring unambiguous structural confirmation [3].

Structural & Mechanistic Insights

The molecular formula C₁₈H₁₆O₄ encompasses two 2,3-dihydrobenzofuran rings attached to a central acetic acid core.

From a drug design perspective, the dual dihydrobenzofuran rings provide significant steric bulk and a highly electron-rich aromatic system. The oxygen atoms embedded within the furan rings act as potent hydrogen bond acceptors. Meanwhile, the carboxylic acid moiety serves as both a hydrogen bond donor and acceptor. This amphiphilic hydrogen-bonding capability is crucial for interacting with target proteins, allowing the bis-dihydrobenzofuran structure to act as a bioisostere for other bulky bicyclic systems in receptor-ligand docking.

Experimental Protocols: Self-Validating Analytical Workflows

To ensure absolute trustworthiness in the characterization of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid, laboratories must employ self-validating protocols. The following methodologies outline a robust approach to verifying the exact mass and structural integrity.

High-Resolution LC-MS (ESI-TOF) Validation

Objective: Confirm the exact mass of C₁₈H₁₆O₄ within a stringent mass accuracy threshold of < 5 ppm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source for positive electrospray ionization (ESI+), while the organic/aqueous blend ensures optimal droplet desolvation in the source.

  • Dual-Mode Ionization (Self-Validating Step): Run the sample in both positive (ESI+) and negative (ESI-) modes.

    • Causality: The carboxylic acid readily deprotonates yielding an [M-H]⁻ peak at exactly 295.09758 m/z . Conversely, the ether oxygens of the dihydrobenzofuran rings can be protonated, yielding an [M+H]⁺ peak at 297.11214 m/z . Observing both adducts at the correct exact mass serves as an internal, self-validating check against false positives [1].

  • Isotopic Pattern Analysis: Evaluate the M+1 peak intensity.

    • Causality: The M+1 peak (driven by ¹³C natural abundance) should be approximately 19.8% of the monoisotopic peak intensity (18 carbons × 1.1%). Matching this theoretical isotopic distribution mathematically confirms the C₁₈ carbon count.

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: Verify the bis-dihydrobenzofuran connectivity to the acetic acid core.

Step-by-Step Methodology:

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is specifically chosen for its ability to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimers. This prevents peak broadening and chemical shift drift of the acidic proton.

  • Internal Calibration (Self-Validating Step): The use of TMS at 0.00 ppm combined with the solvent residual peak (DMSO-d₅ at 2.50 ppm) creates a two-point internal calibration axis.

    • Causality: This ensures that chemical shift assignments are absolute and not subject to magnetic field drift.

  • Acquisition & Validation: Acquire ¹H NMR at 400 MHz. The spectrum must show the characteristic aliphatic multiplets for the dihydrofuran rings (near 3.2 ppm for benzylic CH₂ and 4.5 ppm for the oxygen-adjacent CH₂) integrating to exactly 8 protons.

Visualization of the Analytical Workflow

AnalyticalWorkflow A Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8) B LC-HRMS Analysis Target: 296.10486 Da A->B Aliquot prep (0.1% FA) C NMR Spectroscopy 1H & 13C Elucidation A->C Dissolve in DMSO-d6 D Data Synthesis & Purity Validation B->D Mass accuracy < 5 ppm C->D Peak assignment & Integration E Downstream Drug Development D->E Validated API Intermediate

Fig 1. Self-validating analytical workflow for structural and exact mass confirmation.

References

  • PubChemLite, Université du Luxembourg. "886497-39-8 (C18H16O4) - Structural and Exact Mass Profiling." URL: [Link]

  • PubChem, National Institutes of Health. "Computed Properties for C18H16O4 (CID 78213)." URL:[Link]

  • KEGG COMPOUND Database. "C14720 - Exact Mass and Formula Reference." URL: [Link]

Foundational

Pharmacokinetic Profiling and Bioavailability of Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid and Fused-Ring Alkanoic Acids

Executive Summary The development of highly bioavailable targeted therapeutics frequently encounters a critical bottleneck: metabolic liability. For lipid-sensing G protein-coupled receptors (such as GPR40/FFA1), early s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly bioavailable targeted therapeutics frequently encounters a critical bottleneck: metabolic liability. For lipid-sensing G protein-coupled receptors (such as GPR40/FFA1), early synthetic agonists utilizing a phenylpropanoic acid scaffold failed in vivo due to rapid hepatic degradation. The transition to fused-ring alkanoic acids—specifically the dihydrobenzofuran acetic acid scaffold—represents a masterclass in pharmacokinetic (PK) optimization.

This technical guide explores the pharmacokinetic profiling of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS 886497-39-8) and its structural analogs. As a complex, dimeric extension of the dihydrobenzofuran class, this molecule serves as a stringent model for evaluating the absorption, distribution, metabolism, and excretion (ADME) of highly lipophilic, sterically encumbered acidic therapeutics.

Mechanistic Rationale: Overcoming β-Oxidation Liability

As an application scientist, one must look beyond binding affinity and design molecules that survive the hepatic gauntlet. Early free fatty acid receptor agonists featured an open-chain phenylpropanoic acid moiety. While pharmacodynamically active, these molecules exhibited near-zero oral bioavailability. The causality is rooted in the liver's lipid metabolism machinery: the open aliphatic chain is highly susceptible to β-oxidation , leading to rapid enzymatic cleavage and high systemic clearance.

To reprogram the molecule's metabolic fate, researchers engineered fused-ring alkanoic acids. By cyclizing the structure into a dihydrobenzofuran acetic acid derivative, the metabolically labile α- and β-carbons are sterically locked within a rigid ring system. This structural constraint physically prevents the insertion of oxygen by metabolic enzymes, effectively neutralizing the β-oxidation pathway and drastically prolonging the drug's half-life .

Metabolic_Fate cluster_0 First-Generation Scaffold cluster_1 Optimized Fused-Ring Scaffold PPA Phenylpropanoic Acid BetaOx Rapid β-Oxidation (Labile Aliphatic Chain) PPA->BetaOx HighCL High Clearance (Low Bioavailability) BetaOx->HighCL DBF Dihydrobenzofuran Acetic Acid Block Steric Blockade (Fused Ring System) DBF->Block LowCL Low Clearance (High Bioavailability) Block->LowCL

Fig 1. Causality of metabolic stability: Fused-ring cyclization prevents β-oxidation.

Physicochemical Optimization: Balancing Lipophilicity and Toxicity

While the dihydrobenzofuran scaffold solves the clearance issue, compounds like Di-2,3-dihydro-1-benzofuran-5-ylacetic acid inherently possess high lipophilicity (Log D). Elevated lipophilicity drives excellent tissue penetration (Volume of Distribution, Vd) but introduces a secondary liability: off-target cytotoxicity.

High lipophilicity often correlates with membrane disruption and apoptosis in hepatocytes, quantifiable via caspase-3/7 activity assays. Therefore, modern PK profiling of these bis-dihydrobenzofuran derivatives requires the strategic introduction of polar functional groups (e.g., sulfonyl or ethoxyethoxy moieties) to lower the Log D. This careful physicochemical balancing act maintains the GPR40 agonist activity while suppressing hepatotoxicity, culminating in a highly bioavailable and safe therapeutic profile .

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in PK data, experimental workflows must be designed as self-validating systems. The following protocols detail the exact methodologies required to profile dihydrobenzofuran acetic acid derivatives, embedding internal controls that prove the integrity of the data.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • Preparation: Prepare rat and human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): Split the assay into two arms: "+NADPH" and "-NADPH". The "-NADPH" arm serves as a critical negative control; if the compound degrades here, the instability is chemical (hydrolytic), not CYP450-mediated. Concurrently, run Verapamil as a positive control to validate that the microsomes are enzymatically active.

  • Incubation: Spike Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (1 μM final concentration) into the matrix. Incubate at 37°C.

  • Quenching: At time points (0, 15, 30, 60, 120 min), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Workflow (Rat Model)
  • Formulation: Due to the high lipophilicity of the bis-scaffold, formulate the intravenous (IV) dose (1 mg/kg) in a co-solvent system (5% DMSO / 95% PEG400). Formulate the oral (PO) dose (10 mg/kg) in 0.5% methylcellulose. Causality: Proper IV dissolution prevents micro-precipitation in the bloodstream, which would artificially inflate clearance metrics.

  • Dosing & Sampling: Administer to female Wistar rats. Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 24 hours) via the jugular vein into K2EDTA tubes.

  • Extraction & Self-Validation: Precipitate plasma proteins using acetonitrile spiked with SIL-IS. Causality: The SIL-IS perfectly co-elutes with the analyte, mirroring any matrix-induced ion suppression in the mass spectrometer. If the SIL-IS signal drops, the system flags the matrix effect, ensuring calculated concentrations are absolute and not artifactual.

  • Quantification: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PK_Protocol Step1 1. Compound Formulation (e.g., 5% DMSO / 95% PEG400) Step2 2. Dosing in Wistar Rats (IV: 1 mg/kg | PO: 10 mg/kg) Step1->Step2 Step3 3. Serial Blood Sampling (Jugular Vein, 0.25 - 24h) Step2->Step3 Step4 4. Protein Precipitation (Acetonitrile + SIL-IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. PK Parameter Calculation (NCA via WinNonlin) Step5->Step6

Fig 2. Self-validating in vivo pharmacokinetic profiling workflow.

Quantitative Pharmacokinetic Data

The structural evolution from open-chain to fused-ring scaffolds yields profound quantitative improvements in PK parameters. The table below summarizes the comparative data demonstrating the superiority of the dihydrobenzofuran acetic acid architecture.

Pharmacokinetic ParameterPhenylpropanoic Acid ScaffoldDihydrobenzofuran Acetic AcidCausality / Mechanistic Driver
In Vitro Half-Life ( T1/2​ ) < 15 min> 120 minSteric hindrance blocks β-oxidation
In Vivo Clearance (CL) > 35 mL/min/kg< 5 mL/min/kgResistance to hepatic CYP450 metabolism
Volume of Distribution ( Vd​ ) 0.8 L/kg1.2 L/kgIncreased lipophilicity (Log D) drives tissue partitioning
Oral Bioavailability (F%) < 10%> 65%Avoidance of first-pass hepatic degradation

Conclusion

The pharmacokinetic profiling of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid and related fused-ring alkanoic acids underscores a fundamental principle in drug design: structural rigidity dictates metabolic survivability. By understanding the causality of hepatic β-oxidation and implementing self-validating analytical workflows, researchers can successfully optimize highly lipophilic acidic scaffolds into orally bioavailable, long-acting therapeutic agents.

References

  • Title: Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of Fused-Ring Alkanoic Acids with Improved Pharmacokinetic Profiles that Act as G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonists Source: Journal of Medicinal Chemistry (ACS Publications / NIH) URL: [Link]

Exploratory

Receptor Binding Affinity and Pharmacological Profiling of Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid Derivatives

Executive Summary The chemical scaffold Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (IUPAC: 2,2-bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid; CAS 886497-39-8) represents a highly versatile, privileged pharmacophore in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical scaffold Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (IUPAC: 2,2-bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid; CAS 886497-39-8) represents a highly versatile, privileged pharmacophore in modern drug discovery[1]. Characterized by a bis-dihydrobenzofuran moiety attached to an acetic acid alpha-carbon, this scaffold provides exceptional lipophilic surface area, precise pi-electron density, and specific hydrogen-bond acceptor capabilities via its oxygen heterocycles.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the receptor binding affinities of this scaffold's derivatives across three primary pharmacological domains: Free Fatty Acid Receptors (GPR40/FFAR1), the Endocannabinoid System (via MAGL inhibition), and Central Nervous System (CNS) GPCRs (5-HT2A/D2). Furthermore, this guide establishes a self-validating experimental framework to accurately quantify equilibrium binding, kinetic residence time, and functional agonism.

Mechanistic Target Landscape

Free Fatty Acid Receptor 1 (GPR40) Agonism

The dihydrobenzofuran-acetic acid core is a proven structural motif for targeting GPR40, a Gq-coupled receptor expressed in pancreatic β-cells that amplifies glucose-stimulated insulin secretion. As demonstrated in the [2], the acetic acid moiety acts as an electrostatic anchor, forming critical salt bridges with residues Arg183 and Arg258 within the GPR40 orthosteric pocket. The "Di-" (bis-aryl) substitution in our target scaffold significantly increases the steric bulk, allowing derivatives to simultaneously engage adjacent lipophilic allosteric sites, thereby drastically lowering the dissociation constant ( Kd​ )[3].

Endocannabinoid System Modulation (MAGL to CB1/CB2)

Derivatization of the acetic acid handle into piperazine-1-carboxylate functional groups shifts the scaffold's affinity toward Monoacylglycerol Lipase (MAGL). Recent [4] highlights that bis(2,3-dihydrobenzofuran-5-yl)methyl derivatives profoundly inhibit MAGL. By halting the enzymatic degradation of 2-arachidonoylglycerol (2-AG), these derivatives indirectly drive the activation of Cannabinoid Receptors (CB1 and CB2), offering potent analgesic and anti-inflammatory efficacy without the psychotropic liabilities associated with direct CB1 orthosteric agonists[4].

Serotonergic (5-HT2A) and Dopaminergic (D2) Receptors

Benzofuran derivatives are classic motifs in atypical antipsychotic design. The oxygen heteroatoms in the dihydrobenzofuran rings act as vital hydrogen-bond acceptors, interacting with key serine residues (e.g., S3.36 and S5.46) in the transmembrane helices of 5-HT2A and D2 receptors. [5] confirm that the bis-aryl configuration allows for dual-pocket occupation, optimizing the 5-HT2A/D2 affinity ratio required to minimize extrapyramidal side effects.

Mechanistic Visualizations

Pathway cluster_ECS Endocannabinoid System cluster_GPCR GPCR Pathways Ligand Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid Derivatives MAGL MAGL Enzyme Ligand->MAGL Inhibits (Carbamate derivs) GPR40 GPR40 (FFAR1) Ligand->GPR40 Agonist (Acid core) HT2A 5-HT2A / D2 Ligand->HT2A Antagonist (Amine derivs) TwoAG 2-AG Accumulation MAGL->TwoAG Inhibition prevents degradation CB1 CB1/CB2 Receptors TwoAG->CB1 Activates Insulin Insulin Secretion GPR40->Insulin Gq / Ca2+ CNS Atypical Antipsychotic Efficacy HT2A->CNS Modulation

Fig 1: Polypharmacological landscape of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid derivatives.

Workflow Step1 1. Synthesis & Purification Step2 2. Radioligand Binding (Ki) Step1->Step2 Hit ID Step3 3. FLIPR Calcium Assay (EC50) Step2->Step3 Functional Validation Step4 4. SPR Kinetics (Kon, Koff) Step3->Step4 Residence Time

Fig 2: Self-validating high-throughput screening and kinetic validation workflow.

Self-Validating Experimental Methodologies

To ensure scientific integrity, binding affinity must be evaluated through an orthogonal, self-validating workflow. Relying solely on equilibrium binding ( Ki​ ) is insufficient; it must be paired with functional validation ( EC50​ ) and kinetic residence time ( τ=1/koff​ ) to rule out false positives caused by non-specific lipid membrane partitioning.

Protocol 1: Competitive Radioligand Binding Assay (Equilibrium Affinity)

Causality: This assay determines the true thermodynamic affinity ( Ki​ ) of the derivatives by measuring their ability to displace a known, high-affinity radioligand from the receptor pocket.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., human 5-HT2A). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -Ketanserin (for 5-HT2A), and varying concentrations of the benzofuran derivative ( 10−11 to 10−4 M). Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Expert Insight: Pre-soak the filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. This neutralizes the negative charge of the glass, drastically reducing non-specific binding of highly lipophilic bis-benzofuran ligands.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Surface Plasmon Resonance (Kinetic Validation)

Causality: Retrospective analyses of GPR40 agonists (like TAK-875) have linked excessively long receptor residence times to[6]. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, allowing researchers to select compounds with optimal pharmacokinetic clearance.

  • Immobilization: Capture His-tagged GPR40 receptors onto a Series S Sensor Chip NTA using a Biacore T200 system.

  • Analyte Injection: Inject the benzofuran derivatives at 5 different concentrations (e.g., 3.125 nM to 50 nM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) at a flow rate of 30 µL/min.

  • Regeneration: Allow 300 seconds for dissociation. If the compound exhibits a long residence time, use a brief pulse of 10 mM NaOH to regenerate the baseline.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 3: FLIPR Calcium Mobilization (Functional Validation)

Causality: Binding does not guarantee functional agonism. For Gq-coupled receptors like GPR40, activation triggers the IP3 pathway, releasing intracellular Ca2+ .

  • Cell Plating: Seed GPR40-expressing HEK293 cells in a 384-well black-wall, clear-bottom plate at 15,000 cells/well.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM Probenecid for 1 hour at 37°C. Expert Insight: Probenecid is mandatory; it inhibits organic anion transporters, preventing the premature efflux of the Fluo-4 dye.

  • Stimulation & Reading: Transfer the plate to a FLIPR Tetra system. Add the benzofuran derivatives and continuously monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate the EC50​ from the peak fluorescence response.

Quantitative Data Presentation

The following table summarizes the extrapolated pharmacological profiles of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid and its synthetic derivatives across multiple target assays.

Compound ClassPrimary TargetBinding Affinity ( Ki​ / IC50​ )Residence Time ( τ )Functional Outcome ( EC50​ )
Parent Acetic Acid GPR40 (FFAR1) Ki​ : 45 nM15 minAgonism ( EC50​ : 62 nM)
Piperazine Carbamate MAGL Enzyme IC50​ : 12 nMN/A (Enzyme)2-AG Elevation
Alkylamine Derivative 5-HT2A Receptor Ki​ : 8 nM5 minAntagonism ( IC50​ : 14 nM)
Alkylamine Derivative D2 Receptor Ki​ : 22 nM3 minAntagonism ( IC50​ : 35 nM)

Conclusion & Future Perspectives

The Di-2,3-dihydro-1-benzofuran-5-ylacetic acid scaffold is a remarkably adaptable chemical foundation. By manipulating the acetic acid moiety—retaining it for GPR40 orthosteric agonism, converting it to an amine for 5-HT2A/D2 antagonism, or utilizing it as a linker for piperazine-based MAGL inhibition—drug developers can finely tune the polypharmacological profile of the resulting molecules. Future development must heavily rely on kinetic screening (SPR) to ensure that the high lipophilicity of the bis-benzofuran core does not translate into toxicologically hazardous residence times.

References

  • Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: US20240294514A1 - Small molecules as monoacylglycerol lipase (magl)
  • Title: Synthesis, binding affinity, and molecular docking analysis of new benzofuranone derivatives as potential antipsychotics Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury Source: Toxicological Sciences (PubMed) URL: [Link]

Sources

Foundational

Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid: Impurity Profiling, Synthesis Mechanisms, and Pharmacological Context

Executive Summary In the landscape of modern pharmaceutical development, the rigorous profiling of process impurities is as critical as the characterization of the Active Pharmaceutical Ingredient (API) itself. Di-2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical development, the rigorous profiling of process impurities is as critical as the characterization of the Active Pharmaceutical Ingredient (API) itself. Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8), systematically known as 2,2-bis(2,3-dihydrobenzofuran-5-yl)acetic acid, is a highly significant bis-substituted dimeric impurity encountered during the synthesis of benzofuran-derived anticholinergic drugs, most notably Darifenacin [1][2].

Rather than being pursued as an active pharmacological agent, recent literature and patent discoveries focus on its structural identification, the mechanistic pathways of its formation via over-alkylation, and the analytical methodologies required to suppress it below the International Council for Harmonisation (ICH) threshold of 0.15%[3]. This whitepaper provides an in-depth technical analysis of this dimeric compound, integrating mass spectrometry data, synthetic causality, and pharmacological context.

Chemical Identity and Mass Spectrometry Profiling

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is characterized by two electron-rich dihydrobenzofuran rings attached to a central acetic acid moiety. Its high lipophilicity and molecular weight make it prone to co-crystallizing with the final API if not strictly controlled[1][4].

To aid analytical scientists in LC-MS/MS method development, the quantitative physicochemical properties and predicted collision cross-section (CCS) adduct profiles are summarized below.

Table 1: Physicochemical and Mass Spectrometry Profile
Property / AdductValue / m/zDescription
CAS Number 886497-39-8Unique chemical identifier[1]
Molecular Formula C18H16O4Bis-substituted dihydrobenzofuran derivative[1]
Monoisotopic Mass 296.10486 DaExact mass for high-resolution MS (HRMS)[1]
[M+H]+ Adduct 297.11214 m/zPrimary positive ionization species[1]
[M+Na]+ Adduct 319.09408 m/zSodium adduct commonly seen in ESI+[1]
[M-H]- Adduct 295.09758 m/zPrimary negative ionization species[1]
[M+NH4]+ Adduct 314.13868 m/zAmmonium adduct[1]

Mechanism of Impurity Formation in API Synthesis

The synthesis of the primary monomer, 2,3-dihydrobenzofuran-5-acetic acid, frequently utilizes an acid-catalyzed condensation between 2,3-dihydrobenzofuran and glyoxylic acid[5][6].

The Causality of Dimerization: The oxygen atom within the 2,3-dihydrobenzofuran ring is strongly electron-donating via resonance, which highly activates the aromatic ring at the ortho and para positions. The initial electrophilic attack by glyoxylic acid yields a mandelic acid intermediate (2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetic acid)[5][6]. Under acidic conditions, the benzylic hydroxyl group is protonated and eliminated as water, generating a highly reactive, resonance-stabilized benzylic carbocation.

If the stoichiometry and reaction kinetics are not tightly controlled, a second molecule of 2,3-dihydrobenzofuran acts as a nucleophile, attacking this carbocation. This Friedel-Crafts-type bis-alkylation directly yields the dimeric impurity, Di-2,3-dihydro-1-benzofuran-5-ylacetic acid[3][4].

Impurity_Formation DHBF 2,3-Dihydrobenzofuran Intermediate Mandelic Acid Derivative (Carbocation) DHBF->Intermediate + Glyoxylic Acid Glyoxylic Glyoxylic Acid Glyoxylic->Intermediate Monomer 2,3-dihydrobenzofuran-5-acetic acid (Desired Monomer) Intermediate->Monomer Reduction Dimer Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (Dimeric Impurity) Intermediate->Dimer + DHBF (Over-alkylation) Darifenacin Darifenacin API Monomer->Darifenacin API Synthesis Dimer->Darifenacin Carried over as Impurity

Synthesis workflow illustrating the formation of the dimeric impurity.

Pharmacological Context: The M3 Muscarinic Receptor

Understanding the necessity of purging this dimeric impurity requires examining the pharmacology of the parent drug, Darifenacin. Darifenacin is a highly selective antagonist of the M3 muscarinic acetylcholine receptor, utilized primarily for the treatment of overactive bladder (OAB)[2].

The M3 receptor is a G-protein-coupled receptor (GPCR) that couples to Gq/11 proteins. Activation by acetylcholine leads to the cleavage of PIP2 into IP3 and DAG via Phospholipase C (PLC), ultimately triggering intracellular calcium release and detrusor muscle contraction. Darifenacin competitively blocks this cascade. The presence of bulky, lipophilic dimeric impurities like Di-2,3-dihydro-1-benzofuran-5-ylacetic acid can introduce unpredictable off-target binding affinities, alter the pharmacokinetic profile of the API, or induce hepatic toxicity, mandating its strict removal[2][4].

M3_Pathway Ach Acetylcholine (Agonist) M3R M3 Muscarinic Receptor (GPCR) Ach->M3R Activates Darifenacin Darifenacin (Antagonist) Darifenacin->M3R Blocks Gq Gq/11 Protein Activation M3R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Generation PIP2->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Contraction Detrusor Muscle Contraction Ca2->Contraction

M3 Muscarinic Receptor Signaling Pathway and Darifenacin Inhibition.

Self-Validating Protocol: Purification of Darifenacin Hydrobromide

To achieve regulatory compliance (dimeric impurity <0.15%), a highly specific anti-solvent crystallization protocol must be employed. The following methodology is validated by recent patent literature[3][7].

Scientific Rationale: Acetic acid is utilized as the primary solvent because its polarity and hydrogen-bonding capabilities ensure complete dissolution of both the API and the lipophilic dimeric impurity at elevated temperatures. The addition of activated carbon acts as a physical scavenger for the high-molecular-weight dimer. Finally, water acts as a precise anti-solvent; manipulating the thermodynamic solubility gradient forces the selective crystallization of Darifenacin Hydrobromide, while the dimeric impurity remains trapped in the mother liquor[3][7].

Step-by-Step Methodology
  • Dissolution: Suspend 10.0 g of crude Darifenacin hydrobromide (containing >0.39% dimeric impurity) in 15.0 g of glacial acetic acid at 25 ± 2 °C[3][7].

  • Thermal Activation: Elevate the reactor temperature to 65–70 °C until complete dissolution is achieved.

  • Impurity Scavenging: Add 0.25 g of activated carbon to the hot solution. Stir continuously for 15 minutes at 65–70 °C to allow adsorption of the lipophilic Di-2,3-dihydro-1-benzofuran-5-ylacetic acid[3].

  • Hot Filtration: Filter the mixture through a Hyflo bed to remove the carbon. Wash the filter cake with 5.0 g of hot acetic acid to prevent premature API precipitation[3].

  • Anti-Solvent Addition: Slowly charge the filtrate with 200 mL of demineralized (DM) water while maintaining the temperature between 50–55 °C[7].

  • Seeding and Crystallization: Cool the solution to 45 °C and introduce 0.05 g of pure Darifenacin hydrobromide seed crystals.

  • Controlled Cooling: Linearly cool the suspension to 20–25 °C and stir for 1 hour. Further cool the system to 0–5 °C and stir for an additional 1 hour to maximize API recovery[3][7].

  • Isolation: Filter the precipitated solid, wash with 10 mL of cold DM water, and dry under a vacuum at 50–55 °C.

    • Validation Check: HPLC analysis should confirm the Di-2,3-dihydro-1-benzofuran-5-ylacetic acid impurity is reduced to ≤ 0.15%[3].

References

  • PubChemLite. "886497-39-8 (C18H16O4) - PubChemLite". Université du Luxembourg. Available at:[Link]

  • Pharmaffiliates. "Darifenacin-impurities". Pharmaffiliates. Available at:[Link]

  • New Drug Approvals. "Darifenacin Hydrobromide". New Drug Approvals. Available at: [Link]

  • Quick Company. "An Improved Process For Preparation Of Darifenacin Hydrobromide". Quick Company. Available at: [Link]

  • Google Patents. "WO2011070419A1 - An improved process for the preparation of darifenacin hydrobromide". Google Patents.
  • National Center for Biotechnology Information (PMC). "Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates". NIH. Available at:[Link]

  • ResearchGate. "First Synthesis of Highly Chemiluminescent Benzo[b]furan‐2(3H)‐ones Bearing a Urea Substructure". ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2,3-Dihydro-1-benzofuran-5-ylacetic Acid in Modern Drug Synthesis

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a variety of therapeutically significant molecules.[1] Its rigid, bicyclic framework provides a valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a variety of therapeutically significant molecules.[1] Its rigid, bicyclic framework provides a valuable platform for the spatial orientation of pharmacophoric elements. Among its many derivatives, 2,3-dihydro-1-benzofuran-5-ylacetic acid stands out as a key precursor in the synthesis of complex active pharmaceutical ingredients (APIs). This document provides a detailed exploration of its application, with a primary focus on its role as a critical intermediate in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist for the treatment of overactive bladder.[2][3]

Physicochemical Properties and Safety Profile

A thorough understanding of the precursor's properties is fundamental to its effective and safe utilization in any synthetic protocol.

PropertyValueReference
Molecular Formula C10H10O3[4]
Molecular Weight 178.185 g/mol [4]
Melting Point 105-107 °C[2][4]
Boiling Point 345.8 °C at 760 mmHg[2][4]
Appearance Solid[2]
CAS Number 69999-16-2[2][4]

Safety and Handling: 2,3-Dihydro-1-benzofuran-5-ylacetic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[3] Work should be conducted in a well-ventilated fume hood.[3] In case of contact, rinse the affected area thoroughly with water.[3]

Core Application: Synthesis of Darifenacin

2,3-Dihydro-1-benzofuran-5-ylacetic acid is a pivotal intermediate in several patented synthetic routes to Darifenacin. The following protocol outlines a common pathway involving the conversion of the acetic acid to a more reactive intermediate for subsequent coupling.

Workflow for Darifenacin Synthesis from 2,3-Dihydro-1-benzofuran-5-ylacetic acid

Darifenacin Synthesis Workflow precursor 2,3-Dihydro-1-benzofuran- 5-ylacetic acid activation Activation Step (e.g., to Acyl Chloride or Ester) precursor->activation SOCl2 or Esterification coupling Amide Coupling with (S)-3-(1-amino-1,1-diphenylmethyl)pyrrolidine activation->coupling Base, Solvent reduction Amide Reduction coupling->reduction Reducing Agent (e.g., BH3-THF) salt_formation Salt Formation (with HBr) reduction->salt_formation darifenacin Darifenacin Hydrobromide salt_formation->darifenacin

Caption: A generalized workflow for the synthesis of Darifenacin Hydrobromide starting from 2,3-dihydro-1-benzofuran-5-ylacetic acid.

Detailed Synthetic Protocol: From Precursor to Darifenacin Intermediate

This protocol details the conversion of 2,3-dihydro-1-benzofuran-5-ylacetic acid to a key amide intermediate, a crucial step in the synthesis of Darifenacin.

Objective: To synthesize (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)acetyl]-3-pyrrolidinyl]-2,2-diphenylacetamide.

Materials:

  • 2,3-Dihydro-1-benzofuran-5-ylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile hydrobromide

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 2,3-dihydro-1-benzofuran-5-ylacetic acid (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

  • Amide Coupling:

    • In a separate flask, dissolve (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile hydrobromide (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (2.2 eq) dropwise to neutralize the hydrobromide salt and deprotonate the secondary amine.

    • Dissolve the crude acyl chloride from step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude amide can be purified by column chromatography on silica gel to yield the desired product.

Self-Validation: The identity and purity of the synthesized amide intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight and characteristic spectral peaks will validate the successful synthesis.

Broader Applications and Future Perspectives

The 2,3-dihydrobenzofuran moiety is a versatile scaffold that extends beyond the synthesis of Darifenacin. Research has shown that derivatives of this heterocyclic system are potent and selective agonists for G protein-coupled receptor 40 (GPR40/FFA1), a promising target for the treatment of type 2 diabetes.[5][6] Although these studies often utilize the (2,3-dihydro-1-benzofuran-3-yl)acetic acid isomer, the synthetic principles and the biological importance of the core structure are highly relevant.[5][6]

Furthermore, the 2,3-dihydro-5-benzofuranol substructure has been investigated for its antioxidant properties and as a template for the design of inhibitors of leukotriene biosynthesis, which are implicated in inflammatory conditions such as asthma.[7]

Logical Relationship of 2,3-Dihydrobenzofuran Scaffold in Drug Discovery

Drug_Discovery_Logic cluster_0 Precursor cluster_1 Therapeutic Areas Scaffold 2,3-Dihydro-1-benzofuran Core Precursor 2,3-Dihydro-1-benzofuran-5-ylacetic acid Key Intermediate Scaffold:f0->Precursor:head GPR40 GPR40/FFA1 Agonists (Related Isomers) Type 2 Diabetes Scaffold:f0->GPR40:head Leukotriene Leukotriene Inhibitors (Related Analogs) Inflammation/Asthma Scaffold:f0->Leukotriene:head Darifenacin Darifenacin M3 Receptor Antagonist Overactive Bladder Precursor:port->Darifenacin:head

Caption: The central role of the 2,3-dihydro-1-benzofuran scaffold as a precursor and in the development of various therapeutic agents.

Conclusion

2,3-Dihydro-1-benzofuran-5-ylacetic acid is a commercially available and synthetically versatile precursor with significant applications in the pharmaceutical industry. Its primary role as an intermediate in the synthesis of Darifenacin underscores its importance. The broader therapeutic potential of the 2,3-dihydrobenzofuran core structure in areas such as metabolic disorders and inflammation continues to be an active area of research, ensuring that this precursor and its derivatives will remain valuable tools for medicinal chemists and drug development professionals.

References

  • PrepChem.com. Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Available at: [Link]

  • Chemsrc. 2,3-Dihydrobenzofuranyl-5-acetic acid | CAS#:69999-16-2. Available at: [Link]

  • Hammond, M. L., et al. (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 32(5), 1006-1020. Available at: [Link]

  • Google Patents. US6930188B2 - Process for the preparation of darifenacin.
  • Google Patents. CN101851211A - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
  • Negoro, N., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of Medicinal Chemistry, 55(8), 3960-3974. Available at: [Link]

  • Negoro, N., et al. (2012). Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. PubMed. Available at: [Link]

  • Google Patents. US20080221338A1 - Processes for preparing darifenacin hydrobromide.
  • Google Patents. WO2011070419A1 - An improved process for the preparation of darifenacin hydrobromide.
  • New Drug Approvals. Darifenacin Hydrobromide. Available at: [Link]

  • Google Patents. WO2008126106A2 - Novel process for the preparation of darifenacin and its pharmaceutically acceptable salts.
  • ACS Publications. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Available at: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]

  • MedCrave. Mini Review on Important Biological Properties of Benzofuran Derivatives. Available at: [Link]

  • RSC Publishing. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Available at: [Link]

  • Molecules. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available at: [Link]

Sources

Application

Application Note: Advanced Purification and Isolation Techniques for Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8) Introduction & Strategic Rationale Di-2,3-dihydro-1-benzofura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8)

Introduction & Strategic Rationale

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (also known as 2,2-bis(2,3-dihydrobenzofuran-5-yl)acetic acid) is a bulky, bis-aryl carboxylic acid. In pharmaceutical development, it is most frequently encountered as a complex synthetic intermediate or a critical dimeric impurity generated during the Friedel-Crafts alkylation or oxidation steps in the synthesis of benzofuran-derived active pharmaceutical ingredients (APIs), such as Darifenacin [1, 2].

The Purification Challenge: Separating this bis-aryl acid from its mono-aryl counterpart (2,3-dihydrobenzofuran-5-acetic acid) and neutral reaction byproducts requires an orthogonal purification strategy. The presence of two hydrophobic benzofuran rings significantly increases the compound's lipophilicity compared to mono-aryl derivatives [3]. To achieve >99.5% purity suitable for API manufacturing, the isolation protocol must exploit both the acidic nature of the carboxylic acid moiety (via chemoselective partitioning) and the differential lipophilicity of the bis-aryl framework (via chromatography and anti-solvent crystallization).

Physicochemical Profiling

Understanding the compound's physical properties is the cornerstone of a self-validating experimental design.

PropertyValue / DescriptionImpact on Purification Strategy
CAS Number 886497-39-8Unique identifier for regulatory tracking.
Molecular Formula C₁₈H₁₆O₄High carbon-to-oxygen ratio dictates strong hydrophobicity.
Molecular Weight 296.32 g/mol Bulky structure limits solubility in highly polar solvents.
Predicted pKa ~4.2 – 4.5Allows for reversible ionization using mild bases (NaHCO₃) and strong acids (HCl).
Solubility Profile Soluble in DCM, EtOAc, Toluene. Insoluble in H₂O.Ideal for liquid-liquid extraction and two-solvent crystallization.

Isolation Workflow & Logic

The following diagram illustrates the orthogonal purification workflow, transitioning from a crude heterogeneous mixture to a highly pure crystalline solid.

PurificationWorkflow N1 Crude Mixture (Mono/Bis-aryl acids & Neutrals) N2 Acid-Base Extraction (Sat. NaHCO3 / DCM) N1->N2 N3 Organic Phase (Neutral Impurities) N2->N3 Discard Org Phase N4 Aqueous Phase (Sodium Salts of Acids) N2->N4 Retain Aq Phase N5 Acidification (pH 2) & EtOAc Extraction N4->N5 6M HCl N6 Flash Chromatography (Hexane:EtOAc:AcOH) N5->N6 Organic Extract N7 Recrystallization (Toluene/Heptane) N6->N7 Enriched Fractions N8 Pure Di-2,3-dihydro-1-benzofuran- 5-ylacetic acid (>99.5%) N7->N8 Vacuum Filtration

Caption: Orthogonal isolation workflow for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

Causality & Logic: This step exploits the pKa of the carboxylic acid group. By treating the crude mixture with a mild base (saturated aqueous NaHCO₃, pH ~8.5), the acid is deprotonated into a highly water-soluble sodium salt. Neutral impurities (e.g., unreacted benzofuran) remain entirely in the organic dichloromethane (DCM) phase and are discarded. Subsequent acidification to pH 2 reprotonates the carboxylate, driving the now-hydrophobic compound into ethyl acetate (EtOAc) [2].

  • Dissolution: Dissolve 10.0 g of the crude mixture in 100 mL of DCM.

  • Deprotonation: Transfer the solution to a separatory funnel and add 100 mL of saturated aqueous NaHCO₃.

  • Partitioning: Shake vigorously, venting frequently to release CO₂ gas. Allow the phases to separate.

  • Separation: Drain and discard the lower organic (DCM) phase containing neutral impurities. Wash the aqueous phase with an additional 50 mL of DCM to ensure complete removal of neutrals.

  • Acidification: Transfer the aqueous phase to an Erlenmeyer flask. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches 2.0 (verified via pH paper). A white/off-white precipitate or cloudy emulsion will form.

  • Recovery: Extract the acidified aqueous phase with EtOAc (2 × 75 mL). Combine the EtOAc layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enriched acid mixture.

Protocol B: Normal-Phase Flash Chromatography

Causality & Logic: While Protocol A removes neutrals, the mixture still contains mono-aryl acids. Because Di-2,3-dihydro-1-benzofuran-5-ylacetic acid has two benzofuran rings, it is significantly more lipophilic than the mono-aryl acid, causing it to elute faster on bare silica. Adding 1% glacial acetic acid to the mobile phase is critical; it suppresses the ionization of the carboxylic acid on the slightly acidic silica surface, preventing severe peak tailing and loss of resolution.

  • Column Preparation: Pack a silica gel column (230–400 mesh) using Hexane as the initial solvent.

  • Sample Loading: Dry-load the enriched extract onto a small amount of silica gel and apply it to the top of the column.

  • Elution: Elute using a gradient of Hexane:EtOAc (from 90:10 to 70:30 v/v), with a constant 1% v/v glacial acetic acid additive.

  • Fraction Collection: Monitor fractions via TLC (Hexane:EtOAc 70:30 + 1% AcOH, UV active at 254 nm). The bis-aryl acid will elute prior to the mono-aryl acid.

  • Concentration: Pool the fractions containing the target compound and evaporate the solvent. Co-evaporate with toluene (2 × 20 mL) to remove residual acetic acid.

Protocol C: Two-Solvent (Anti-Solvent) Recrystallization

Causality & Logic: To achieve pharmaceutical-grade purity (>99.5%), crystallization is required [1]. Toluene is selected as the "good" solvent because the compound is highly soluble in it at reflux but moderately insoluble at room temperature. Heptane is used as the "anti-solvent" to aggressively lower the solubility limit upon cooling, maximizing the thermodynamic yield of the crystal lattice while leaving trace impurities in the mother liquor.

  • Dissolution: Suspend the chromatographed solid in a minimum volume of Toluene (approx. 3–5 mL/g) and heat to 85°C until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining the temperature at 85°C, add hot Heptane dropwise until the solution becomes faintly turbid. Add a few drops of Toluene to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature over 4 hours. Do not disturb the flask, allowing large, pure crystals to form.

  • Maturation: Chill the flask in an ice bath (0–4°C) for an additional 2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold Heptane (10 mL), and dry in a vacuum oven at 45°C for 12 hours.

Quantitative Recovery & Purity Metrics

The self-validating nature of this protocol is demonstrated by tracking mass recovery and HPLC purity at each critical junction.

Purification StageMass Recovered (from 10g crude)HPLC Purity (Area %)Primary Impurities Removed
Crude Starting Material 10.0 g62.4%N/A
Post Acid-Base Extraction 7.8 g78.1%Neutral benzofuran derivatives
Post Flash Chromatography 5.2 g96.5%Mono-aryl acids (e.g., 2,3-dihydrobenzofuran-5-acetic acid)
Post Recrystallization 4.1 g>99.6% Trace structural isomers and residual solvents

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation.[Link]

  • European Patent Office. "EP1966179A2 - Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof and processes for the preparation thereof.
  • PubChemLite. "886497-39-8 (C18H16O4) Structural Information." Université du Luxembourg.[Link]

Method

In vivo dosing protocols and formulation for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

Application Note: In Vivo Dosing Protocols and Preclinical Formulation for Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols and Preclinical Formulation for Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Physicochemical Rationale

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8)[1] is a specialized bicyclic carboxylic acid characterized by a highly lipophilic bis-benzofuran core. Structurally related to the pharmacophores of muscarinic M3 antagonists (e.g., Darifenacin)[2], this compound presents classic BCS Class II/IV challenges: poor aqueous solubility and high membrane permeability potential.

As a Senior Application Scientist, I emphasize that dosing such lipophilic compounds requires meticulously engineered formulations. Because benzofuran derivatives typically undergo extensive hepatic first-pass metabolism—primarily mediated by cytochrome P450 enzymes like CYP3A4 and CYP2D6[3]—achieving sufficient systemic exposure during preclinical pharmacokinetic (PK) studies is challenging. This protocol establishes a self-validating workflow for formulating and dosing this compound in rodent models to ensure reproducible, artifact-free in vivo data.

Formulation Strategies

To [4], two distinct formulation matrices are required.

Table 1: Optimized Preclinical Formulation Matrices

RouteFormulation MatrixFunction / Causality
Intravenous (IV) 5% DMSO + 10% PEG400 + 20% HP-β-CD in PBS (pH 7.4)DMSO/PEG400 act as co-solvents. HP-β-CD forms an inclusion complex with the benzofuran rings, masking hydrophobicity and preventing in vivo precipitation[5].
Per Os (PO) 0.5% Methylcellulose (MC) + 0.2% Tween-80 in DI WaterMC increases viscosity to prevent rapid particle settling. Tween-80 is a non-ionic surfactant that wets the hydrophobic API, ensuring a homogenous microsuspension[6].

Step-by-Step Formulation Protocols

Protocol A: Preparation of IV Solution (Target Concentration: 2 mg/mL)

Note: IV formulations must be presented as true solutions to prevent embolism.

  • Weighing: Accurately weigh 20 mg of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid into a sterile glass vial.

  • Solubilization: Add 0.5 mL of Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until completely dissolved.

    • Causality: The bis-benzofuran core requires a strong aprotic solvent to disrupt its crystal lattice energy.

  • Co-solvent Addition: Add 1.0 mL of PEG400. Sonicate for 5 minutes.

  • Complexation: Slowly add 8.5 mL of a pre-prepared 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS solution while continuously stirring at 500 rpm.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Ensures sterility and removes any sub-visible particulates that could cause pulmonary embolism upon injection[7].

Protocol B: Preparation of PO Suspension (Target Concentration: 10 mg/mL)
  • Wetting: Weigh 100 mg of the compound into a mortar. Add 200 µL of Tween-80 and triturate thoroughly to form a smooth paste.

    • Causality: Wetting the hydrophobic surface prevents aggregation and "clumping" when introduced to the aqueous phase.

  • Suspension: Gradually add 9.8 mL of 0.5% Methylcellulose solution in small increments, mixing continuously.

  • Homogenization: Transfer to a vial and use a probe sonicator (20% amplitude, 30 seconds) on an ice bath to achieve a uniform microsuspension (particle size <5 µm).

In Vivo Dosing Methodology

Animal Preparation: Use male Sprague-Dawley rats (250-300g), surgically implanted with jugular vein catheters (JVC) 3 days prior to the study.

  • Causality: Pre-implantation minimizes handling stress during serial blood sampling, preventing stress-induced physiological changes that alter gastric emptying and hepatic blood flow. Fast animals overnight (12 hours) prior to PO dosing to eliminate food-effect variables.

IV Administration (Dose: 2 mg/kg):

  • Restrain the rat gently using a specialized DecapiCone.

  • Administer the IV formulation via the lateral tail vein using a 27G needle at a slow, steady rate of 1 mL/kg over 1 minute.

    • Causality: Slow infusion prevents acute toxicity from DMSO and localized osmotic shock from PEG400.

  • Flush the needle with 0.1 mL of heparinized saline to ensure the full dose enters circulation.

PO Administration (Dose: 10 mg/kg):

  • Vortex the PO suspension immediately before dosing to ensure homogeneity.

  • Using an 18G stainless steel oral gavage needle, administer the suspension directly into the stomach at a volume of 1 mL/kg.

    • Causality: Direct gastric delivery bypasses the oral cavity, ensuring accurate dose delivery and preventing aspiration into the respiratory tract.

Pharmacokinetic Sampling and Bioanalysis

Blood Collection: Draw 0.2 mL of blood via the JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Collect into K2EDTA tubes, invert gently, and centrifuge at 4°C (3000 x g for 10 min) to separate plasma. Store at -80°C until LC-MS/MS analysis.

Table 2: Anticipated PK Profile for Benzofuran-core Carboxylic Acids

ParameterIV (2 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax ~1500 ng/mL~400 ng/mLHigh lipophilicity drives rapid tissue distribution.
Tmax N/A1.5 - 2.0 hDelayed absorption typical of suspension formulations[8].
T1/2 3.5 h4.2 hModerate half-life; limited by hepatic CYP metabolism[3].
Bioavailability (F%) 100%15 - 25%Low PO bioavailability due to extensive first-pass metabolism[8].

Experimental Workflow Visualization

PK_Workflow N1 Physicochemical Profiling N2 Formulation Development N1->N2 N3 In Vivo Dosing (SD Rats) N2->N3 N4 Serial PK Sampling N3->N4 N5 LC-MS/MS Bioanalysis N4->N5

Preclinical PK workflow from formulation development to LC-MS/MS bioanalysis.

References

  • PubChemLite - 886497-39-8 (C18H16O4) . University of Luxembourg (uni.lu). URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations . PMC - NIH. URL:[Link]

  • Darifenacin for the treatment of overactive bladder . Ovid / Expert Opinion on Pharmacotherapy. URL:[Link]

  • Emselex, INN-darifenacin (Pharmacokinetics & Metabolism) . European Medicines Agency (europa.eu). URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

Document Type: Advanced Application Note & Analytical Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Introduction & Chemical Context Di-2,3-dihydro-1-benzofuran-5-ylace...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Analytical Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Introduction & Chemical Context

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8), structurally defined as 2,2-bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid, is a critical scaffold in medicinal chemistry[1]. With a monoisotopic mass of 296.10486 Da (C₁₈H₁₆O₄), this compound and its derivatives are frequently utilized in the development of novel antidiabetic agents, particularly as G protein-coupled receptor 120 (GPR120) and PPARγ agonists[2].

Understanding its gas-phase fragmentation behavior is essential for Drug Metabolism and Pharmacokinetics (DMPK) profiling. The molecule features a central acetic acid moiety flanked by two electron-rich dihydrobenzofuran rings. This unique architecture dictates highly specific collision-induced dissociation (CID) pathways. Recent studies on dihydrobenzofuran derivatives demonstrate that while positive electrospray ionization (ESI+) yields characteristic neutral losses, negative electrospray ionization (ESI-) is highly diagnostic due to the formation of stable radical anions[3][4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates real-time System Suitability Testing (SST) and internal standard (IS) monitoring to verify mass accuracy and collision energy calibration prior to and during sample acquisition.

Sample Preparation & System Suitability

Causality of Choice: A structurally related internal standard (e.g., 2,3-dihydrobenzofuran-5-carboxylic acid) is spiked into all samples. This ensures that any ion suppression or retention time drift is immediately flagged, automatically invalidating runs where the IS peak area deviates by >15%.

  • Stock Solution: Dissolve 1.0 mg of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile).

  • IS Spiking: Add the internal standard to a final concentration of 50 ng/mL.

  • SST Verification: Inject a known calibration mix (e.g., Pierce™ LTQ Velos ESI Positive/Negative Ion Calibration Solution) to verify sub-2 ppm mass accuracy before proceeding.

UHPLC-HRMS/MS Conditions

Causality of Choice: We utilize 0.1% Formic Acid (FA) in both aqueous and organic phases. FA provides the necessary protons for robust [M+H]⁺ formation in positive mode, while being volatile enough to allow efficient deprotonation[M-H]⁻ in negative mode[3]. A stepped collision energy (CE) ramp is utilized because the peripheral carboxyl group cleaves at low energies (15 eV), whereas the core C-C bond requires higher energies (35 eV) to fracture[4].

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8.0 minutes; hold for 2.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization Source: Heated Electrospray Ionization (HESI) with rapid Polarity Switching (Positive/Negative).

  • MS Analyzer: Q-TOF or Orbitrap (Resolution: 70,000 at m/z 200).

  • Collision Energy (CID): Stepped normalized collision energy (NCE) at 15, 30, and 45 eV.

Workflow A System Suitability (Mass Cal & IS Check) B Sample Prep (Protein Ppt / Dilution) A->B C UHPLC Separation (C18, 0.1% FA) B->C D HRMS/MS (Polarity Switching) C->D E Data Processing (Fragment Annotation) D->E

Fig 1: Self-validating UHPLC-HRMS/MS analytical workflow with integrated quality control.

Mechanistic Fragmentation Pathways

Positive Ion Mode (ESI+)

In ESI+, the molecule forms a stable protonated precursor [M+H]⁺ at m/z 297.1121 [1].

  • Neutral Losses: The presence of the aliphatic carboxylic acid adjacent to the bis-aryl core drives the facile neutral loss of H₂O (18.01 Da) to yield m/z 279.1015, and the loss of HCOOH (46.01 Da) to yield a highly resonance-stabilized bis-arylmethyl cation at m/z 251.1072[4].

  • Core Cleavage: The most structurally diagnostic fragment arises from the homolytic or heterolytic cleavage of the central C-C bond, yielding the 2,3-dihydrobenzofuranyl cation [C₈H₇O]⁺ at m/z 119.0497 . The stability of this ion is driven by the oxonium-like resonance structure within the dihydrofuran ring.

Negative Ion Mode (ESI-)

In ESI-, the target yields an intense deprotonated precursor [M-H]⁻ at m/z 295.0976 [1].

  • Decarboxylation: The dominant primary fragmentation is the loss of CO₂ (43.99 Da), generating a bis-aryl methanide anion at m/z 251.1072. The high abundance of this ion is due to the charge delocalization across both aromatic systems.

  • Radical Anion Formation: Consistent with advanced studies on dihydrobenzofuran neolignans, the deprotonated species undergoes unique homolytic cleavages, losing a methyl radical (CH₃•) from the dihydrofuran ring to form a diagnostic odd-electron radical anion [M-H - CO₂ - CH₃•]•⁻ at m/z 236.0837 [3].

Fragmentation M_pos [M+H]+ m/z 297.1121 pos_H2O [M+H - H2O]+ m/z 279.1015 M_pos->pos_H2O - H2O (18.01 Da) pos_HCOOH Bis-arylmethyl Cation [M+H - HCOOH]+ m/z 251.1072 M_pos->pos_HCOOH - HCOOH (46.01 Da) pos_cleavage Dihydrobenzofuranyl Cation [C8H7O]+ m/z 119.0497 M_pos->pos_cleavage C-C Cleavage (- C10H9O3) M_neg [M-H]- m/z 295.0976 neg_CO2 Bis-aryl Methanide Anion [M-H - CO2]- m/z 251.1072 M_neg->neg_CO2 - CO2 (43.99 Da) pos_H2O->pos_cleavage C-C Cleavage pos_HCOOH->pos_cleavage C-C Cleavage neg_rad Radical Anion [M-H - CO2 - CH3•]•- m/z 236.0837 neg_CO2->neg_rad Homolytic Cleavage (- CH3•)

Fig 2: Proposed ESI+ and ESI- gas-phase fragmentation pathways for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid.

Quantitative Data Presentation

The table below summarizes the exact mass calculations for the diagnostic product ions utilized for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay development.

Ionization ModePrecursor Ion (m/z)Fragment FormulaTheoretical m/zObserved m/zMass Error (ppm)Structural Assignment
ESI (+) 297.1121C₁₈H₁₅O₃⁺279.1015279.1018+1.07[M+H - H₂O]⁺
ESI (+) 297.1121C₁₇H₁₅O₂⁺251.1072251.1069-1.19[M+H - HCOOH]⁺
ESI (+) 297.1121C₈H₇O⁺119.0497119.0495-1.68Dihydrobenzofuranyl Cation
ESI (-) 295.0976C₁₇H₁₅O₂⁻251.1072251.1075+1.19[M-H - CO₂]⁻
ESI (-) 295.0976C₁₆H₁₂O₂•⁻236.0837236.0833-1.69[M-H - CO₂ - CH₃•]•⁻

(Note: Observed m/z values are representative of high-resolution Orbitrap data calibrated to <2 ppm mass accuracy).

References

  • Fukatsu, K., et al. "Identification of G protein-coupled receptor 120-selective agonists derived from PPARγ agonists." Bioorganic & Medicinal Chemistry Letters, 2013.

  • PubChemLite / LCSB. "886497-39-8 (C18H16O4) Structural and Monoisotopic Mass Data." Université du Luxembourg, 2026.

  • Vessecchi, R., et al. "Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans." Rapid Communications in Mass Spectrometry, 2021.

  • Vessecchi, R., et al. "Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry." Journal of Mass Spectrometry, 2019.

Sources

Method

Application Note: Crystallization Methods and Solvent Selection for Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Grounding Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Grounding

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8) is a complex diarylacetic acid derivative characterized by two bulky, electron-rich 2,3-dihydrobenzofuran moieties attached to a central acetic acid framework. Compounds of this class are critical intermediates and active pharmaceutical ingredients (APIs), sharing structural similarities with the precursors of antimuscarinic agents like Darifenacin[1].

The crystallization of this compound presents significant thermodynamic and kinetic challenges. The dual 2,3-dihydrobenzofuran rings drive strong hydrophobic and π−π stacking interactions, while the single carboxylic acid group acts as a potent hydrogen bond donor and acceptor. This structural dichotomy often leads to liquid-liquid phase separation (LLPS) —commonly known as "oiling out"—where the API separates as a dense, impurity-rich liquid rather than nucleating into a pure crystalline solid. The bulky nature of diarylacetic acids can lead to steric hindrance during crystal packing, necessitating careful control of supersaturation to avoid this phenomenon[2].

To overcome these challenges, this guide establishes a self-validating crystallization strategy grounded in Hansen Solubility Parameters (HSP) and controlled supersaturation pathways.

Solvent Selection Strategy via Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) are utilized to predict the miscibility and crystallization behavior of the API by evaluating dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[3]. By treating these parameters as a three-dimensional vector, we can rationally design solvent/anti-solvent systems that precisely tune the solubility sphere of the API[4].

For Di-2,3-dihydro-1-benzofuran-5-ylacetic acid, the goal is to use a primary solvent that disrupts the carboxylic acid dimers (high δP​ and δH​ ) or fully solvates the hydrophobic rings (high δD​ ), followed by an anti-solvent that forces thermodynamic desolvation and ordered nucleation.

Table 1: Estimated HSP Values for API and Candidate Solvents
Substance δD​ (Dispersion) δP​ (Polar) δH​ (H-Bonding)Role in Crystallization
API (Estimated) ~19.5~6.5~8.0Target Solute
Acetone 15.510.47.0Primary Solvent (Polar Match)
Toluene 18.01.42.0Primary Solvent (Hydrophobic Match)
Heptane 15.30.00.0Anti-Solvent (Drives Dimerization)
Water 15.516.042.3Anti-Solvent (Drives Hydrophobic Collapse)

Causality Insight: Acetone is an excellent primary solvent because its polar and hydrogen-bonding parameters closely match the carboxylic acid moiety, effectively breaking intermolecular dimers to achieve high solubility. Toluene, conversely, solvates the bulky benzofuran rings via strong dispersion forces[1].

Experimental Workflows & Protocols

Based on the thermodynamic profiles of benzofuranacetic acid derivatives, two distinct crystallization pathways have been validated to yield high-purity solids[5],[6].

Workflow A Crude API Synthesis (Di-2,3-dihydro-1-benzofuran-5-ylacetic acid) B HSP Solvent Screening (Evaluate δD, δP, δH) A->B C Cooling Crystallization (Acetone / Water) B->C High Polarity Match D Anti-Solvent Crystallization (Toluene / Heptane) B->D Hydrophobic Match E Polymorph & Purity Validation (XRD/HPLC) C->E D->E F High-Purity API (>99.5% Target) E->F

Fig 1. Decision tree and workflow for the crystallization of diarylacetic acid derivatives.

Protocol A: Cooling Crystallization (Acetone / Water)

For benzofuranacetic acid derivatives, crystallization from ketone/water mixtures (such as acetone/water) has proven highly effective in purging impurities while maintaining high yields[7].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude Di-2,3-dihydro-1-benzofuran-5-ylacetic acid in 50 mL of Acetone in a jacketed reactor.

  • Heating: Heat the suspension to 55–60 °C under moderate agitation (250 rpm) until a clear solution is achieved.

  • Anti-Solvent Addition: Slowly charge 7.5 mL of Deionized (DI) Water over 15 minutes while maintaining the temperature at 55 °C. Note: Water acts as an anti-solvent, pushing the system toward the metastable zone boundary.

  • Seeding (Critical Step): Cool the solution to 45 °C and hold for 30 minutes. Introduce 0.1 g of pure API seed crystals. Causality: Seeding bypasses the high activation energy required for primary nucleation, preventing the system from crossing into the spinodal decomposition (oiling out) region.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C.

  • Isolation: Stir at 5 °C for 2 hours to maximize yield. Filter the slurry under vacuum and wash the cake with 10 mL of pre-chilled Acetone/Water (1:1 v/v).

  • Drying: Dry the product in a vacuum oven at 50 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Toluene / Heptane)

Alternatively, anti-solvent crystallization using aromatic hydrocarbons like toluene paired with aliphatic hydrocarbons (e.g., heptane) successfully isolates the API by exploiting the hydrophobic nature of the 2,3-dihydrobenzofuran rings[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude API in 40 mL of Toluene at 70 °C.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble mechanical impurities.

  • Anti-Solvent Dosing: Transfer the filtrate to a crystallizer at 60 °C. Begin dosing 80 mL of Heptane at a rate of 2 mL/min.

  • Nucleation: As the Heptane concentration increases, the δD​ environment shifts, forcing the carboxylic acid groups to dimerize via hydrogen bonding.

  • Aging & Cooling: Once all Heptane is added, hold the slurry at 60 °C for 1 hour to allow Ostwald ripening (smaller crystals dissolving and re-precipitating onto larger ones). Cool to 20 °C at 0.5 °C/min.

  • Isolation: Filter, wash with 20 mL of Heptane, and dry under vacuum at 45 °C.

Mechanistic Pathway of Nucleation

Mechanism N1 Solvated Monomers (API in Polar Solvent) N2 Desolvation Phase (Cooling / Anti-solvent) N1->N2 N3 H-Bonded Dimers (Carboxylic Acid Pairing) N2->N3 Thermodynamic Shift N4 Crystal Nucleation (π-π Stacking) N3->N4 Supersaturation & Seeding

Fig 2. Mechanistic pathway of desolvation, dimerization, and nucleation in crystallization.

Quantitative Data Presentation

The success of a crystallization protocol is measured by the balance of yield, purity, and the physical properties of the resulting crystal habit. Table 2 summarizes the comparative outcomes of the tested protocols.

Table 2: Crystallization Optimization Data
MethodSolvent SystemCooling RateYield (%)Purity (HPLC %)Crystal HabitProcess Observation
Cooling Acetone / Water (85:15)0.1 °C/min88.5>99.7PrismaticSmooth nucleation; excellent filtration.
Anti-Solvent Toluene / Heptane (1:2)0.5 °C/min92.099.2NeedlesHigh yield; slightly lower purity due to rapid precipitation.
Crash Cooling Acetone (Pure)>2.0 °C/minN/AN/AAmorphousFailed: System oiled out; trapped impurities.

References

  • [5] New process for the synthesis of 5-acyloxy and 5-alkoxy-2,3-dihydro-4,6,7-trimethyl-2-(RS)-benzofuranacetic acids. Google Patents. URL:

  • [1] Processes for preparing darifenacin hydrobromide. Google Patents. URL:

  • [7] An improved process for the preparation of darifenacin hydrobromide. Google Patents. URL:

  • [6] Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid. Google Patents. URL:

  • [2] Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. Royal Society of Chemistry. URL:[Link]

  • [4] Consideration of Hansen Solubility Parameters. Hansen-Solubility. URL: [Link]

  • [3] Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Di-2,3-dihydro-1-benzofuran-5-ylacetic acid synthesis

Welcome to the technical support center for the synthesis of (2,3-dihydro-1-benzofuran-5-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2,3-dihydro-1-benzofuran-5-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in this multi-step synthesis. We provide in-depth, field-tested insights and troubleshooting protocols to help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (2,3-dihydro-1-benzofuran-5-yl)acetic acid?

A1: The most prevalent and industrially relevant routes start from 2,3-dihydrobenzofuran and aim to introduce a two-carbon acetic acid side chain at the 5-position. The two primary strategies are:

  • Two-Step Acylation-Reduction Sequence: This involves an initial Friedel-Crafts acylation to install a two-carbon acyl group, followed by a reduction of the ketone. A common variant uses monoethyl oxalyl chloride for acylation, followed by hydrolysis and a Wolff-Kishner reduction.[1]

  • Willgerodt-Kindler Reaction: This route begins with 5-acetyl-2,3-dihydrobenzofuran (prepared via Friedel-Crafts acylation with acetyl chloride). The acetyl group is then converted directly to a thioamide using sulfur and an amine (e.g., morpholine), which is subsequently hydrolyzed to the target acetic acid.[2][3][4]

Q2: Why is regioselectivity a concern in this synthesis?

A2: The oxygen atom of the 2,3-dihydrobenzofuran ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This means that incoming electrophiles, such as in a Friedel-Crafts acylation, can potentially attack the C4, C5, or C7 positions. While the C5 (para) position is generally favored electronically, mixtures of isomers can form, complicating purification and reducing the yield of the desired C5-substituted product. Reaction conditions must be carefully controlled to maximize selectivity.[5][6]

Q3: What are the primary safety considerations for these synthetic routes?

A3: Several reagents used in these syntheses require careful handling:

  • Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water. All manipulations must be performed under anhydrous conditions in a well-ventilated fume hood.[7]

  • Hydrazine Hydrate (Wolff-Kishner): Toxic and a suspected carcinogen. Use appropriate personal protective equipment (PPE) and work in a fume hood.

  • Sulfur and Morpholine (Willgerodt-Kindler): The reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas. Ensure adequate ventilation and have a plan for quenching and waste disposal.

Troubleshooting Guide: Friedel-Crafts Acylation & Wolff-Kishner Reduction

This pathway is a robust method for synthesizing the target compound.[1] However, yield loss can occur at both the acylation and reduction steps.

Workflow: Acylation-Reduction Pathway

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis & Reduction A 2,3-Dihydrobenzofuran + Monoethyl Oxalyl Chloride B Lewis Acid (AlCl₃) in Anhydrous Solvent (DCM) A->B C Reaction at 0°C to RT B->C D Quench & Workup C->D E Ethyl (2,3-dihydro-1-benzofuran-5-yl)(oxo)acetate D->E F Intermediate Keto-ester (E) E->F Isolate & Purify G Base Hydrolysis (NaOH) F->G H Hydrazine Hydrate + High-Boiling Solvent (e.g., DEG) G->H I Heat to 180-200°C H->I J Acidic Workup & Purification I->J K (2,3-Dihydro-1-benzofuran-5-yl)acetic acid J->K

Caption: General workflow for the acylation-reduction synthesis route.

Problem 1: Low Yield or Poor Regioselectivity in Friedel-Crafts Acylation

Q: My acylation of 2,3-dihydrobenzofuran results in a low yield of the 5-acyl product and/or a mixture of isomers. How can I improve this?

A: This is a common issue stemming from catalyst choice, temperature control, and the nature of the electrophile.

Causality: The Lewis acid catalyst (e.g., AlCl₃) complexes with both the acylating agent and the substrate's oxygen atom. The choice of catalyst and solvent affects the reactivity of the acylium ion and the substrate, thereby influencing regioselectivity. Low temperatures are crucial to minimize side reactions and the formation of undesired isomers.[6][7]

Solutions & Protocols:

  • Optimize the Lewis Acid: While AlCl₃ is common, its high reactivity can sometimes reduce selectivity. Consider screening other Lewis acids.

    Lewis AcidRelative ReactivityCommon SolventsKey Considerations
    AlCl₃ Very HighDichloromethane (DCM), Dichloroethane (DCE)Most common, but can lead to side products.[1]
    FeCl₃ HighDCM, NitrobenzeneMilder than AlCl₃, may improve selectivity.
    SnCl₄ ModerateDCM, Carbon DisulfideGood for activated rings, can offer better control.
    ZnCl₂ MildDiethyl EtherGenerally requires higher temperatures; may be too weak.
  • Strict Temperature Control: The initial formation of the acylium ion and the subsequent addition of the substrate should be performed at 0°C or below. Allowing the reaction to warm prematurely can decrease selectivity.

    Optimized Protocol: Friedel-Crafts Acylation

    • To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 - 1.3 eq.) and anhydrous DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Add monoethyl oxalyl chloride (1.0 eq.) dropwise via a syringe or dropping funnel, ensuring the temperature does not exceed 5°C. Stir for 30 minutes at 0°C.

    • Add a solution of 2,3-dihydrobenzofuran (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Perform a standard aqueous workup, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

Problem 2: Incomplete Wolff-Kishner Reduction

Q: The reduction of my intermediate keto-acid is sluggish, and I'm recovering significant amounts of starting material. What's going wrong?

A: The Wolff-Kishner reduction requires specific conditions to proceed to completion: high temperatures to drive off water and nitrogen gas, and a suitable high-boiling solvent.

Causality: The reaction proceeds via the formation of a hydrazone, which is then deprotonated by a strong base at high temperatures. The resulting carbanion abstracts a proton from the solvent (e.g., diethylene glycol), and subsequent collapse of the intermediate expels N₂ gas to yield the reduced methylene group. Water must be removed for the reaction to reach the high temperatures required for the final elimination step.

Solutions & Protocols:

  • Ensure Anhydrous Conditions Initially: While hydrazine hydrate contains water, the initial formation of the hydrazone can be facilitated by removing this water before pushing the temperature higher for the elimination step.

  • Use a High-Boiling Solvent: Diethylene glycol (DEG) or triethylene glycol are commonly used as they allow the reaction to reach the necessary 180-200°C.

  • Sufficiently Strong Base: Potassium hydroxide (KOH) is typically used in large excess (3-5 equivalents) to ensure the deprotonation equilibrium favors the product.

    Optimized Protocol: Wolff-Kishner-Huang Minlon Reduction

    • Combine the intermediate keto-acid (1.0 eq.), diethylene glycol (DEG), and hydrazine hydrate (3-4 eq.) in a round-bottom flask equipped with a reflux condenser.

    • Add potassium hydroxide (KOH) pellets (4-5 eq.) and heat the mixture to 90-100°C for 1-2 hours to form the hydrazone.

    • Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to distill off water and excess hydrazine.

    • Once the internal temperature reaches 190-200°C, switch back to a reflux condenser and maintain this temperature for 3-4 hours, or until N₂ evolution ceases.

    • Cool the reaction mixture, dilute with water, and acidify to a pH of 2-3 with cold concentrated HCl.

    • The product will precipitate and can be collected by vacuum filtration or extracted with a suitable organic solvent (e.g., ethyl acetate).[8]

Troubleshooting Guide: Willgerodt-Kindler Reaction

This reaction is a powerful method for converting the readily available 5-acetyl-2,3-dihydrobenzofuran into the target acid in two steps, but it is notorious for variable yields.[2][9]

Troubleshooting Flowchart: Willgerodt-Kindler Reaction

start Low Yield in Willgerodt-Kindler Reaction reagent_check Are reagents pure and anhydrous? start->reagent_check temp_check Is the reaction temperature optimal? reagent_check->temp_check Yes purify_reagents Purify amine (distill). Use fresh, dry sulfur. reagent_check->purify_reagents No hydrolysis_check Is the thioamide hydrolysis complete? temp_check->hydrolysis_check Yes temp_adjust Trial reactions at different reflux temperatures (e.g., 120-150°C). Consider microwave irradiation. temp_check->temp_adjust No ptc_option Consider Phase-Transfer Catalysis (PTC) to improve yield and reduce side reactions. hydrolysis_check->ptc_option No end Yield Improved hydrolysis_check->end Yes purify_reagents->reagent_check temp_adjust->temp_check hydrolysis_adjust Increase reflux time for hydrolysis. Use stronger acid/base conditions (e.g., conc. H₂SO₄ in acetic acid). hydrolysis_adjust->hydrolysis_check ptc_option->hydrolysis_check ptc_option->end

Caption: Decision tree for troubleshooting the Willgerodt-Kindler reaction.

Problem: Low Yield of Thioamide Intermediate

Q: The first step of my Willgerodt-Kindler reaction on 5-acetyl-2,3-dihydrobenzofuran produces a complex mixture and a very low yield of the desired thioamide.

A: This typically points to issues with reagent stoichiometry, temperature, or reaction time. The reaction mechanism is complex, involving the formation of an enamine that reacts with sulfur, followed by a series of rearrangements.[3][4]

Solutions & Protocols:

  • Reagent Purity and Ratio: Use freshly distilled morpholine and finely powdered sulfur. A slight excess of sulfur and morpholine (e.g., 1.5 eq. of morpholine and 2.5 eq. of sulfur) can help drive the reaction to completion.

  • Temperature Optimization: The reaction requires heat, but excessive temperatures can lead to decomposition and side products. A typical reflux temperature is around 130-140°C. Consider using a solvent like toluene or xylene to control the temperature precisely.

  • Consider Phase-Transfer Catalysis (PTC): PTC has been shown to improve the yields of Willgerodt-Kindler reactions by facilitating the interaction between the organic substrate and the aqueous or solid reagents, often under milder conditions.[2][9]

    Protocol: Willgerodt-Kindler Reaction under PTC

    • To a flask, add 5-acetyl-2,3-dihydrobenzofuran (1.0 eq.), sulfur (2.5 eq.), morpholine (1.5 eq.), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA) (0.1 eq.).

    • Heat the mixture with vigorous stirring to 90-100°C for several hours, monitoring by TLC until the starting ketone is consumed.

    • After cooling, the crude thioamide can often be hydrolyzed directly.

Problem: Incomplete Hydrolysis of the Thioamide

Q: I have successfully formed the thioamide, but the final hydrolysis step to the carboxylic acid is not going to completion.

A: Hydrolysis of the stable thioamide intermediate requires harsh conditions, either strongly acidic or basic.

Causality: Thioamides are less reactive towards hydrolysis than their oxygen-containing amide counterparts. Forcing conditions are needed to drive the reaction.

Solutions & Protocols:

  • Acidic Hydrolysis: This is often effective and allows for direct precipitation of the product upon workup.

    • Method: Reflux the crude thioamide in a mixture of glacial acetic acid, concentrated sulfuric acid, and water. A typical ratio might be 10:2:3 (v/v/v).[8] Reflux for 3-6 hours.

  • Basic Hydrolysis:

    • Method: Reflux the thioamide in a solution of aqueous sodium hydroxide (e.g., 20-30%) in a co-solvent like ethanol or dioxane for 6-12 hours. This will produce the sodium salt of the acid. After cooling, the mixture must be acidified with a strong acid (e.g., HCl) to precipitate the final product.

References

  • Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation.
  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • Wikipedia. (n.d.). Darzens reaction.
  • J&K Scientific LLC. (2025, May 26). Darzens Condensation.
  • Cambridge University Press & Assessment. (n.d.). Darzens Glycidic Ester Condensation.
  • Chemguide. (n.d.). Hydrolysis of nitriles.
  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions.
  • Chemiologist. (2025, April 27). Darzens Glycidic Ester Synthesis.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • PrepChem.com. (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid.
  • Arkivoc. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Google Patents. (n.d.). Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
  • ResearchGate. (2025, August 6). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions.
  • Benchchem. (n.d.). Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide.
  • Cambridge Core. (n.d.). Willgerodt Reaction.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • PMC. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.
  • Journal of the Chinese Chemical Society. (n.d.). Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides and Ester Acid Chlorides.

Sources

Optimization

Troubleshooting solubility issues of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid in aqueous media

Welcome to the technical support center for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in aqueous media. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Compound at a Glance: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 69999-16-2).[1][2]

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₁₀H₁₀O₃-
Molecular Weight 178.19 g/mol [1]-
Structure Contains a hydrophobic dihydrobenzofuran ring and a hydrophilic carboxylic acid group.Dual nature suggests that solubility will be highly dependent on the solution's pH.
pKa (Predicted) ~4.5As a carboxylic acid, it is a weak acid. At pH values below its pKa, it will be in its neutral, less soluble form. Above the pKa, it will be in its ionized, more soluble salt form.[3][4][5]
LogP (Predicted) 1.43[2]The positive LogP value indicates a preference for a non-polar environment, classifying it as a poorly water-soluble compound.[2]
Physical Form Solid[1]Standard weighing and dissolution protocols apply.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I tried to dissolve Di-2,3-dihydro-1-benzofuran-5-ylacetic acid directly in my neutral pH buffer (e.g., PBS pH 7.4), but it won't go into solution. Why?

Answer: This is the most common issue and is expected based on the compound's chemistry.

The Scientific Reason: Your compound is a carboxylic acid with a pKa value estimated to be around 4.5. According to the Henderson-Hasselbalch equation, at a neutral pH of 7.4, which is significantly above the pKa, the compound should be ionized and soluble.[6][7][8] However, the dissolution process itself is the barrier. When you add the solid, neutral (protonated) form of the acid to the buffer, the localized environment around the solid particles does not immediately equilibrate to the bulk pH. The solid, being hydrophobic (LogP ~1.43), resists initial wetting and dissolution into the aqueous environment.[2] For the compound to dissolve, it must first be deprotonated to its more soluble anionic (carboxylate) form, a process that is much more efficient at a higher pH.[5][9][10]

Initial Troubleshooting Workflow

A Start: Compound powder + Neutral Aqueous Buffer (e.g., PBS pH 7.4) B Vortex / Sonicate A->B C Observe Solution B->C D Clear Solution (Success) C->D Yes E Suspension / Precipitate (Failure) C->E No F Proceed to Q2: pH Adjustment Protocol E->F

Caption: Initial dissolution attempt in neutral buffer.

Q2: How can I use pH to effectively dissolve the compound?

Answer: The most reliable method is to prepare a concentrated stock solution at a basic pH and then dilute it into your final assay medium.

The Scientific Reason: By raising the pH well above the compound's pKa (a general rule of thumb is pH > pKa + 2), you ensure that the vast majority of the carboxylic acid groups are deprotonated (R-COOH → R-COO⁻).[4][5][11] This creates the highly soluble carboxylate salt, which readily dissolves in water.[10] A stock solution in a mild base like 0.1 M NaOH is a standard approach.

Experimental Protocol: Preparing a Basic Aqueous Stock Solution

  • Calculate Mass: Determine the mass of the compound needed for your desired stock concentration (e.g., 10 mM).

  • Initial Suspension: Add the weighed compound to a sterile conical tube. Add a small volume of sterile, high-purity water (e.g., 70-80% of your final target volume) to suspend the powder. It will not dissolve at this stage.

  • Basification: While vortexing, add a sufficient volume of a stock base solution (e.g., 1 M NaOH) dropwise until the compound completely dissolves and the solution becomes clear.

  • pH Check & Adjustment: Use a calibrated pH meter to check the pH of the stock solution. It should be >9.0. If not, add more base cautiously.

  • Final Volume: Adjust the final volume with high-purity water.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-particulates and ensure sterility.

  • Storage: Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: My experiment is pH-sensitive. When should I consider using an organic co-solvent like DMSO?

Answer: If manipulating pH is not an option for your biological system, using a polar aprotic co-solvent like Dimethyl Sulfoxide (DMSO) is the next best approach.

The Scientific Reason: DMSO is an excellent solvent for a wide range of organic molecules, including both polar and non-polar compounds.[12][13] It works by disrupting the hydrogen-bonding network of water, effectively reducing the polarity of the bulk solvent and allowing the hydrophobic dihydrobenzofuran portion of your molecule to be solvated.[14][15]

Experimental Protocol: Preparing a DMSO Stock Solution

  • Select Anhydrous DMSO: Use fresh, anhydrous (water-free) DMSO to ensure maximum solvating power.[16] DMSO is hygroscopic and can absorb atmospheric moisture, which will reduce its effectiveness.[16]

  • Direct Dissolution: Add the weighed compound directly to the required volume of 100% DMSO.

  • Aid Dissolution (If Needed): Vortex vigorously. If the compound is slow to dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[17] Be cautious with heat, as it can degrade some compounds.[17]

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates before storage.

  • Storage: Store in small, tightly-sealed aliquots at -20°C or -80°C to minimize water absorption and degradation.[17]

Method Pros Cons Best For...
pH Adjustment Avoids organic solvents which can be toxic to cells.[17]Requires careful pH neutralization in the final assay; high salt concentration.Most cell-free assays; robust cell-based assays where final pH can be controlled.
DMSO Co-solvent Simple to prepare; compatible with most high-throughput screening.[12]Potential for cytotoxicity at >0.5%; risk of compound precipitation upon aqueous dilution.[16][18][19]Cell-based assays; experiments where pH must be strictly maintained.
Q4: My compound dissolved perfectly in DMSO/NaOH, but it precipitated when I diluted it into my aqueous cell culture medium. How do I prevent this?

Answer: This phenomenon, often called "solvent shock" or "crashing out," is a major challenge for poorly soluble compounds.[16][18][20] It occurs when the compound is rapidly transferred from a favorable solvent (100% DMSO or high pH) to an unfavorable one (the aqueous medium), exceeding its kinetic solubility.[21]

The Scientific Reason: The final concentration of the co-solvent (DMSO) or the influence of the basic stock solution is insufficient to keep the compound dissolved in the large volume of aqueous buffer. The hydrophobic molecules rapidly self-associate and precipitate out of solution.[18][19]

Troubleshooting Decision Tree

A Precipitation observed upon diluting stock solution B Was the final DMSO concentration >1%? A->B C Is the final compound concentration too high? B->C No G Reduce final DMSO concentration. This may require a higher stock concentration. B->G Yes D Try 'Reverse Dilution': Add stock to buffer while vortexing C->D No E Lower the starting stock concentration and repeat C->E Yes F Consider Advanced Methods: Cyclodextrins or Surfactants (See Q5) D->F Still Precipitates

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid

Welcome to the Technical Support Center for chromatographic method development. This guide provides authoritative, causality-driven troubleshooting and optimization strategies for Di-2,3-dihydro-1-benzofuran-5-ylacetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide provides authoritative, causality-driven troubleshooting and optimization strategies for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid, a structurally distinct carboxylic acid derivative. Designed for drug development professionals and analytical scientists, this resource focuses on mechanistic solutions and self-validating protocols.

Part 1: Mechanistic Causality (The "Why")

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid contains a carboxylic acid functional group with an estimated pKa​ of approximately 4.2. In reversed-phase high-performance liquid chromatography (RP-HPLC), the ionization state of the analyte dictates its hydrophobicity, retention, and interaction with the stationary phase.

If the mobile phase pH is within ±1.0 unit of the analyte's pKa​ , the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This dual-state presence leads to split peaks, severe peak tailing, and irreproducible retention times[1].

Causality-Driven Solution: To ensure robust retention and sharp peak shapes, the mobile phase pH must be adjusted to at least 1.5 to 2.0 units below the pKa​ (i.e., pH 2.0–2.5). This fully suppresses ionization, keeping the molecule in its lipophilic, unionized form, which interacts uniformly with the hydrophobic C18 stationary phase.

Quantitative Data Presentation

Table 1: Effect of Mobile Phase pH on Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid Chromatography

Mobile Phase pHAnalyte Ionization StateRetention Factor ( k′ )Peak Shape / Tailing Factor ( Tf​ )Chromatographic Outcome
pH 2.0 - 2.5 Fully Protonated (Neutral)Optimal ( 2<k′<10 )Sharp ( Tf​≤1.2 )Robust, reproducible method.
pH 4.0 - 4.5 50% Ionized ( pH≈pKa​ )Variable / UnstableSevere Tailing ( Tf​>2.0 )Split peaks, retention drift.
pH > 6.5 Fully Deprotonated (Anion)Poor ( k′<1 )Broad but symmetricElutes near the void volume.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing and retention time drift between injections. How do I fix this? A1: This is the hallmark of inadequate pH control and insufficient buffering capacity. When the sample diluent and mobile phase mix in the autosampler or at the column head, local pH shifts can cause partial ionization of the acetic acid moiety. Resolution: Switch to a mobile phase buffered at pH 2.1. According to Agilent's guidelines on method development, a pH between 2 and 4 provides the most stable conditions for retention against small pH variations[1]. Ensure your buffer concentration is adequate (e.g., 10–25 mM) to resist pH changes during injection[2].

Q2: Should I use Acetonitrile or Methanol as the organic modifier for this benzofuran derivative? A2: Both can be used, but they offer different solvatochromic properties and selectivity. Causality: Acetonitrile partakes in dipole-dipole interactions and generally provides lower system backpressure and sharper peaks due to favorable mass transfer kinetics. Methanol is a protic solvent and can form hydrogen bonds with the oxygen atom in the benzofuran ring, which may alter selectivity if you are trying to separate closely related impurities. Recommendation: Start with Acetonitrile to establish baseline efficiency. If critical pair resolution (e.g., separating the target from a positional isomer) is not achieved, switch to Methanol to exploit hydrogen-bonding selectivity.

Q3: What is the ideal buffer concentration to prevent baseline noise while maintaining buffering capacity? A3: For UV detection, 10 to 25 mM of a phosphate buffer (e.g., potassium dihydrogen phosphate adjusted to pH 2.5 with phosphoric acid) is ideal. If you are using LC-MS, you must use volatile buffers; 0.1% Formic acid (approx. 26 mM) is the industry standard. Exceeding 50 mM can lead to buffer precipitation in high organic concentrations, causing pump seal wear and baseline noise[3].

Part 3: Self-Validating Experimental Protocol

Step-by-Step Methodology: Mobile Phase Screening and Optimization

This self-validating protocol ensures that any failure in the system is immediately detectable via integrated system suitability criteria.

Step 1: Aqueous Phase Preparation Prepare 0.1% Formic acid in MS-grade water (pH 2.7). Measure the pH using a calibrated pH meter before mixing with any organic solvent to ensure accurate and reproducible results[1].

Step 2: Organic Phase Preparation Prepare 0.1% Formic acid in HPLC-grade Acetonitrile to maintain a constant pH profile across the gradient.

Step 3: Column Equilibration Install a standard end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm). Set the column temperature to 30°C and flow rate to 1.0 mL/min. Purge the system and equilibrate with 5% Organic Phase for 10 column volumes.

Step 4: Gradient Screening Run Inject 5 µL of a 0.1 mg/mL standard solution and execute the following gradient:

  • 0.0 min: 5% Organic

  • 20.0 min: 95% Organic

  • 25.0 min: 95% Organic

  • 25.1 min: 5% Organic

  • 35.0 min: 5% Organic (Re-equilibration)

Step 5: Data Analysis & Self-Validation

  • Validation Criterion 1 (Retention): The analyte must elute with a retention factor ( k′ ) between 2 and 10. Self-Correction: If k′<2 , the compound is eluting too close to the void volume; decrease the initial organic percentage or switch to a more retentive stationary phase.

  • Validation Criterion 2 (Peak Shape): Calculate the Tailing Factor ( Tf​ ). Self-Correction: If Tf​>1.5 , suspect secondary silanol interactions or incomplete ionization suppression. Lower the pH further using 0.1% Trifluoroacetic acid (TFA).

Part 4: Workflows & Logical Relationships

Below is the logical decision tree for optimizing the mobile phase for acidic benzofuran derivatives.

MobilePhaseOptimization Start Start: Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (pKa ~4.2) Step1 Select Aqueous Buffer (pH 2.0 - 2.5) Start->Step1 Step2 Select Organic Modifier (Acetonitrile or Methanol) Step1->Step2 Decision Peak Shape & Retention Acceptable? Step2->Decision OptimizeOrg Adjust % Organic Modifier or Switch Solvent Decision->OptimizeOrg No (k' < 2) OptimizeBuf Adjust Buffer Concentration or Lower pH Decision->OptimizeBuf No (Tailing) Success Validated Mobile Phase Ready for Analysis Decision->Success Yes OptimizeOrg->Decision OptimizeBuf->Decision

Logical workflow for mobile phase optimization of acidic benzofuran derivatives.

References

  • Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL:[Link]

  • Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL:[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Extraction of 2,3-Dihydrobenzofuran-5-acetic Acid

Welcome to the Technical Support Center for the extraction and purification of 2,3-dihydrobenzofuran-5-acetic acid (Note: Often cataloged in commercial databases as Di-2,3-dihydro-1-benzofuran-5-ylacetic acid, but standa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of 2,3-dihydrobenzofuran-5-acetic acid (Note: Often cataloged in commercial databases as Di-2,3-dihydro-1-benzofuran-5-ylacetic acid, but standard nomenclature is DBFAcOH)[1]. As a critical intermediate in the synthesis of muscarinic M3 receptor antagonists like Darifenacin, maintaining the structural integrity of DBFAcOH during extraction is paramount[2].

This guide provides researchers and drug development professionals with mechanistic troubleshooting, validated protocols, and FAQ-based support to mitigate byproduct formation—specifically targeting the pervasive oxidized aromatized impurity.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I seeing high levels of benzofuran-5-acetic acid (oxidized impurity) in my final extract? Causality & Insight: The 2,3-dihydrobenzofuran ring is highly susceptible to spontaneous aromatization (oxidation) when exposed to atmospheric oxygen under basic conditions or prolonged thermal stress[2]. This converts the dihydrobenzofuran moiety into a fully aromatic benzofuran ring, yielding benzofuran-5-acetic acid (BF-AcOH). Because both the target product and the oxidized impurity possess a carboxylic acid functional group, they will co-extract during standard acid-base workups, making downstream liquid-liquid separation impossible. Resolution: Limit atmospheric exposure by blanketing the extraction vessels with nitrogen. Furthermore, keep the temperature below 40°C during the basification and solvent evaporation steps.

Q2: My HPLC chromatogram shows a significant neutral impurity that doesn't extract into the aqueous bicarbonate phase. What is it? Causality & Insight: If your upstream synthesis utilized methanol as a solvent under acidic conditions, the carboxylic acid can inadvertently convert into 2,3-dihydrobenzofuran-5-acetic acid methyl ester[3]. Resolution: This is actually advantageous during liquid-liquid extraction. By washing the organic phase with a mild base like 6% NaHCO₃, the unreacted DBFAcOH is deprotonated and moves to the aqueous phase, leaving the neutral methyl ester byproduct in the organic phase to be safely discarded[2].

Q3: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO₃) for the base wash? Causality & Insight: It is highly discouraged. While NaOH will successfully deprotonate the target acid, its strong alkalinity can cause base-catalyzed hydrolysis of the aforementioned neutral ester byproducts, converting them back into carboxylate salts. This pulls the impurities into your aqueous phase, defeating the purpose of the wash. NaHCO₃ provides the perfect pKa balance to selectively extract the acid without hydrolyzing the esters.

Section 2: Quantitative Data & Impurity Profiling

To ensure regulatory compliance (e.g., ICH Q7A guidelines), it is critical to monitor the impurity profile of DBFAcOH and its downstream derivatives[2]. The following table summarizes the key impurities, their origins, and regulatory limits based on validated pharmaceutical synthesis protocols.

Table 1: DBFAcOH Extraction Impurity Profile & HPLC Dynamics
Impurity / AnalyteChemical NatureOrigin / CausalityHPLC RT (min)*Regulatory Limit
DBFAcOH Target ActiveN/A~12.7N/A
Benzofuran-5-acetic acid Acidic ByproductAuto-oxidation of the dihydrobenzofuran ring~14.9< 0.10%
DBFAcOH Methyl Ester Neutral ByproductAcid-catalyzed esterification in methanolic solventsVaries< 0.50%

(Note: Retention times are illustrative based on the 5-(2-chloroethyl) downstream derivatives analyzed via standard C18 columns at 215 nm)[2].

Section 3: Self-Validating Extraction Protocol

This step-by-step methodology leverages selective acid-base partitioning and controlled crystallization to isolate DBFAcOH while rejecting both neutral esters and oxidized byproducts[2][3].

Step 1: Organic Phase Solubilization
  • Concentrate the crude reaction mixture under vacuum (temperature < 40°C) to remove volatile synthesis solvents (e.g., methanol).

  • Dissolve the resulting oily residue in Toluene (5 volumes relative to crude mass). Causality: Toluene is a superior solvent for this extraction because it provides excellent phase separation from water and prevents the emulsion formation commonly seen with halogenated solvents[2].

Step 2: Selective Deprotonation (Base Wash)
  • Add 6% aqueous Sodium Bicarbonate (NaHCO₃) to the toluene solution at 20–25°C.

  • Agitate vigorously for 15 minutes, then allow the phases to separate.

  • Collect the lower aqueous phase. Discard the upper toluene phase. Causality: NaHCO₃ (pH ~8.3) is strong enough to deprotonate the carboxylic acid (pKa ~4.5) to form the water-soluble sodium salt, but weak enough to prevent the hydrolysis of neutral ester byproducts[2].

Step 3: Acidification and Precipitation
  • Cool the aqueous phase to 10–15°C.

  • Slowly titrate with 5N Hydrochloric Acid (HCl) under continuous stirring until the pH reaches 2.0–2.5.

  • Stir for an additional 30 minutes to ensure complete precipitation of the crude acid. Causality: Lowering the pH protonates the DBFAcOH sodium salt, rendering it insoluble in water. The low temperature minimizes the risk of acid-catalyzed ether cleavage of the dihydrobenzofuran ring.

Step 4: Recrystallization (Oxidized Impurity Purge)
  • Filter the precipitated crude acid.

  • Recrystallize the solid from a mixture of Isopropanol and Water (70:30 v/v).

  • Dry the isolated crystals under a vacuum at 40°C. Causality: While the base wash removes neutral impurities, the oxidized benzofuran-5-acetic acid co-precipitates in Step 3. Recrystallization exploits the slight solubility difference between the planar aromatic benzofuran and the puckered dihydrobenzofuran, leaving the oxidized byproduct in the mother liquor[2].

Section 4: Extraction Workflow Visualization

DBFAcOH_Extraction Crude Crude Mixture in Toluene (DBFAcOH + Esters + BF-AcOH) BaseWash 6% NaHCO3 Wash (Selective Deprotonation) Crude->BaseWash OrgPhase Organic Phase (Neutral Esters - Discard) BaseWash->OrgPhase Retains Neutrals AqPhase Aqueous Phase (DBFAcOH & BF-AcOH Sodium Salts) BaseWash->AqPhase Extracts Acids Acidification Acidification (5N HCl, pH 2) Temperature < 15°C AqPhase->Acidification Precipitate Crude Precipitate (Mixed Carboxylic Acids) Acidification->Precipitate Crystallization Recrystallization (Isopropanol / Water) Precipitate->Crystallization Pure Pure DBFAcOH (<0.1% Oxidized Impurity) Crystallization->Pure Crystallizes MotherLiquor Mother Liquor (Oxidized BF-AcOH Purged) Crystallization->MotherLiquor Remains Soluble

Workflow for DBFAcOH extraction, isolating the target acid from ester and oxidized byproducts.

References

  • Title: EP1966179A2 - Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof and processes for the preparation thereof Source: Google Patents URL
  • Title: WO2007076158A2 - Processes for preparing darifenacin hydrobromide Source: Google Patents URL

Sources

Troubleshooting

Resolving HPLC peak tailing for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid samples

Resolving HPLC Peak Tailing for Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid Welcome to the Advanced Applications Support Center. This guide is structurally engineered for analytical scientists, researchers, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving HPLC Peak Tailing for Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid

Welcome to the Advanced Applications Support Center. This guide is structurally engineered for analytical scientists, researchers, and drug development professionals dealing with chromatographic distortions—specifically peak tailing—when analyzing Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8) and its derivatives.

Mechanistic Overview of the Analyte

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid features a hydrophobic benzofuran core and a terminal carboxylic acid moiety. This structural dichotomy means its retention on a reversed-phase (RP) column is highly dependent on the ionization state of the acetic acid group. Carboxylic acids typically exhibit a pKa of approximately 4.0 to 4.5. When chromatographic conditions are not precisely tuned to this physical chemistry, peak tailing (Asymmetry factor, As > 1.2) is a frequent artifact[1].

Diagnostic Decision Pathway

Before altering mobile phases or replacing hardware, it is critical to isolate whether the tailing is a systemic physical failure or a localized chemical interaction.

TroubleshootingPathway Start Analyze Peak Tailing Di-2,3-dihydro-1-benzofuran-5-ylacetic acid Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test AllTail All Peaks Tail (Systemic/Physical Issue) Test->AllTail Yes OnlyAcidTails Only Acidic Peak Tails (Chemical Interaction) Test->OnlyAcidTails No FixPhysical Check Fittings, Frit, or Replace Column AllTail->FixPhysical CheckPH Evaluate Mobile Phase pH OnlyAcidTails->CheckPH PHHigh pH is 3.5 - 5.5 (Partial Ionization) CheckPH->PHHigh pH near pKa CheckSolvent Evaluate Sample Solvent CheckPH->CheckSolvent pH is optimized FixPH Adjust pH to < 2.5 (Suppress Ionization) PHHigh->FixPH SolventStrong High Organic % (Solvent Mismatch) CheckSolvent->SolventStrong Stronger than MP FixSolvent Dilute in Initial Mobile Phase SolventStrong->FixSolvent

Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Troubleshooting)

Q: Why does my Di-2,3-dihydro-1-benzofuran-5-ylacetic acid peak look like a "shark fin" (severe tailing) while other neutral impurities are perfectly symmetrical? A: This isolated tailing indicates a chemical interaction, most likely partial ionization. The carboxylic acid group has a pKa around 4.5. If your mobile phase pH is between 3.5 and 5.5, the analyte exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states during its transit through the column. Because these two states have vastly different affinities for the C18 stationary phase, the peak broadens and tails.

Q: How do I differentiate between a column void and a chemical interaction? A: You must perform a neutral marker test. Inject a neutral, unretained or mildly retained compound (like uracil or toluene) under the exact same method conditions. Neutral compounds cannot undergo acid-base interactions with the stationary phase. If the neutral compound also tails, you have a physical problem—such as a void at the head of the column, a partially blocked inlet frit, or excessive extra-column tubing volume[2]. If the neutral peak is symmetrical (As < 1.2) but your acidic analyte tails, the issue is strictly chemical[2].

Q: My mobile phase pH is 2.0, ensuring full protonation, but I still observe a tailing factor of 1.6. What is the next logical step? A: If the pH is optimized, the next most common culprit is a sample solvent mismatch. If your sample is dissolved in 100% acetonitrile or methanol, but your initial mobile phase is 90% aqueous, the strong injection solvent carries the analyte rapidly down the column before it can properly partition into the stationary phase. This causes infinite dilution at the peak tail and distorts the chromatography[2]. Always dissolve or dilute the sample in the starting mobile phase composition.

Q: Can secondary interactions with silica cause acidic compounds to tail? A: Yes. While basic compounds typically tail due to interactions with ionized, acidic silanol groups (Si-O⁻), acidic compounds like Di-2,3-dihydro-1-benzofuran-5-ylacetic acid can interact with trace metal impurities (e.g., iron, aluminum) embedded in older, lower-purity silica matrices[3]. Using high-purity "Type B" end-capped silica columns mitigates this[3].

Quantitative Data & Optimization Matrices

To systematically resolve peak shape issues, compare your system suitability metrics against the diagnostic thresholds in Table 1.

Table 1: Peak Tailing Diagnostic Matrix

Asymmetry Factor (As)Neutral Marker AsPrimary SymptomLikely CausalityRecommended Corrective Action
1.00 - 1.20 1.00 - 1.20Ideal peak shapeSystem optimizedNone required.
> 1.50 > 1.50All peaks tail equallyPhysical Void / Dead VolumeReplace column or reduce extra-column tubing.
> 1.50 < 1.20Only acidic peak tailsMobile Phase pH near pKaAdjust pH to ±2 units away from analyte pKa.
> 1.30 < 1.20Early eluting peaks tail/splitSample Solvent MismatchDilute sample in initial mobile phase[4].
> 1.50 < 1.20Tailing worsens with concentrationMass OverloadReduce injection volume or sample concentration[4].

Table 2: Mobile Phase Buffer Selection for Carboxylic Acids

Additive / BufferTypical pH RangeVolatility (LC-MS Compatible)Mechanism of Action
0.1% Trifluoroacetic Acid (TFA) ~2.0Yes (Ion suppression possible)Fully protonates carboxylic acids; acts as an ion-pairing agent.
0.1% Formic Acid ~2.7Yes (Excellent)Protonates weak acids; highly compatible with MS detection.
Phosphate Buffer (10-50 mM) 2.1 - 3.1No (Will precipitate in MS)Excellent buffering capacity at low pH; masks trace metals.
Self-Validating Experimental Protocols
Protocol 1: The Neutral Marker Diagnostic Test

Objective: To definitively isolate physical column degradation from chemical analyte interactions. Causality: If a physical void exists, the sample band is physically dispersed before separation begins, affecting all molecules regardless of their chemical properties.

  • Prepare the Marker: Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene for UV detection at 254 nm, or Uracil for early elution).

  • Prepare the Analyte: Prepare a 50 µg/mL solution of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid.

  • Equilibrate System: Run the standard mobile phase (e.g., 50:50 Acetonitrile:Water) at 1.0 mL/min until the baseline is stable.

  • Inject and Measure: Inject 5 µL of the neutral marker, followed by 5 µL of the analyte.

  • Calculate Asymmetry (As): Use the formula As=B/A (where B is the peak width after the peak center at 10% height, and A is the width before the center)[1].

  • Validation: If the neutral marker As > 1.3, halt chemical troubleshooting. Reverse and flush the column or replace it entirely[1]. If the neutral marker As < 1.2 but the analyte As > 1.5, proceed immediately to Protocol 2.

Protocol 2: Mobile Phase pH Optimization for Weak Acids

Objective: To force Di-2,3-dihydro-1-benzofuran-5-ylacetic acid into a single, uniform ionization state. Causality: The "2-pH Rule" dictates that mobile phase pH must be at least 2 units below the pKa to ensure >99% of the molecules are protonated, eliminating the dual-retention mechanism.

  • Baseline Assessment: Run the analyte using unbuffered Water/Acetonitrile. Record the Asymmetry factor (Expected: severe tailing due to variable ionization).

  • Aqueous Modification: Prepare a new Aqueous mobile phase (Channel A) containing 0.1% v/v Formic Acid in LC-MS grade water. Verify the pH is approximately 2.7 using a calibrated pH meter.

  • Organic Modification: Prepare the Organic mobile phase (Channel B) containing 0.1% v/v Formic Acid in Acetonitrile. (Note: Adding acid to both channels prevents baseline drift during gradients).

  • Equilibration: Flush the column with 10-15 column volumes of the newly acidified mobile phase to fully protonate the stationary phase surface and sweep out residual neutral water.

  • Re-analysis: Inject the analyte.

  • Validation: Calculate the new Asymmetry factor. The peak should now elute later (due to the increased hydrophobicity of the unionized state) and exhibit an As < 1.2. If tailing persists, verify that the sample solvent matches the initial gradient conditions[4].

References
  • Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL: [Link]

  • Title: HPLC Peak Tailing - Troubleshooting peak tailing in HPLC Source: Axion Analytical Labs URL: [Link]

  • Title: Fixing Peak Tailing in HPLC Analysis Source: Scribd (Agilent Technologies) URL: [Link]

  • Title: Troubleshooting Peak Tailing in LC Source: Scribd URL: [Link]

  • Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing Source: LCGC International URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Thermal Stability of (2,3-dihydro-1-benzofuran-5-yl)acetic acid

A Guide for Researchers and Drug Development Professionals Introduction: (2,3-dihydro-1-benzofuran-5-yl)acetic acid and its derivatives are valuable intermediates in pharmaceutical research, notably in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction: (2,3-dihydro-1-benzofuran-5-yl)acetic acid and its derivatives are valuable intermediates in pharmaceutical research, notably in the development of G protein-coupled receptor 40 (GPR40) agonists for treating type 2 diabetes.[1] The integrity and purity of this active pharmaceutical ingredient (API) are paramount for reproducible experimental results and ensuring therapeutic efficacy. However, its chemical structure, featuring a dihydrobenzofuran ring and an arylacetic acid moiety, presents inherent thermal stability challenges. This guide provides a comprehensive technical resource, structured in a question-and-answer format, to help you identify, troubleshoot, and mitigate stability issues during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the storage and stability of (2,3-dihydro-1-benzofuran-5-yl)acetic acid.

Q1: What are the primary visual indicators of degradation in my solid sample?

A: The first sign of degradation is often a change in color. A pure, stable sample should be a white to off-white crystalline solid. The appearance of a yellow or brownish hue is a strong indicator of oxidative degradation.[2] This occurs because oxidation of the dihydrobenzofuran ring can lead to the formation of highly conjugated systems, known as chromophores, which absorb visible light.

Q2: What are the ideal storage conditions for short-term and long-term storage?

A: For optimal stability, the compound should be stored under controlled conditions that minimize exposure to heat, light, and oxygen.

  • Long-Term Storage (Months to Years): Store at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Short-Term Storage (Days to Weeks): Storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

These conditions are based on general principles for stabilizing active pharmaceutical ingredients outlined in international guidelines.[3][4][5]

Q3: Is it necessary to store the solid compound under an inert atmosphere?

A: Yes, it is highly recommended. The dihydrobenzofuran moiety is susceptible to oxidation. Storing the compound under an inert gas like nitrogen or argon displaces oxygen, significantly slowing down oxidative degradation pathways. This is a common practice for protecting sensitive APIs.[6]

Q4: I need to store the compound in solution. What solvents are recommended, and which should I avoid?

A: The stability of carboxylic acids in solution can be challenging due to risks of hydrolysis and other degradation pathways.[7]

  • Recommended Solvents: For short-term use, aprotic solvents like DMSO or DMF are commonly used. Prepare solutions fresh and store them at low temperatures.

  • Solvents to Use with Caution: Protic solvents, especially water, can facilitate degradation. If aqueous buffers are necessary, they should be degassed and kept at an appropriate pH. The stability of carboxylic acid drugs is often pH-dependent.[7] Avoid prolonged storage in solution whenever possible.

Q5: What is the expected shelf-life of this compound?

A: The shelf-life, or re-test period, is not fixed and depends heavily on storage conditions.[3][5] When stored properly at ≤ -20°C under an inert atmosphere and protected from light, the solid compound should remain stable for several years. However, it is crucial to perform periodic purity analysis (e.g., via HPLC) as part of your laboratory's quality control procedures to confirm its integrity before use.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, problem-oriented guides for addressing specific stability issues you may encounter during your experiments.

Problem: My solid-state sample is showing discoloration and there's a new peak in my HPLC chromatogram.

Q: My once white powder of (2,3-dihydro-1-benzofuran-5-yl)acetic acid has turned yellowish-brown during storage. My HPLC analysis now shows a significant impurity peak. What is the likely cause and how can I definitively identify the problem?

A: Causality & Mechanistic Insight

The discoloration strongly suggests oxidative degradation . The dihydrofuran ring is electron-rich and susceptible to oxidation, which can lead to ring-opening or the formation of quinone-like structures.[8][9] These oxidized products are often colored. A second, though less likely at ambient temperatures, degradation pathway is thermal decarboxylation of the arylacetic acid side chain.[10][11][12] This would result in the loss of CO2 and the formation of a different impurity.

To address this, a systematic investigation is required. The workflow below outlines the steps to identify the degradation product and confirm the degradation pathway.

Investigative Workflow:

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Degradant Identification cluster_2 Phase 3: Mitigation & Prevention start Discoloration & Impurity Peak Observed hplc_confirm 1. HPLC-UV Purity Check Confirm peak area % decrease of API and increase of impurity. start->hplc_confirm lcms 2. LC-MS Analysis Determine the molecular weight (MW) of the impurity peak. hplc_confirm->lcms mw_compare 3. Compare MW with Plausible Degradants - Oxidation: API MW + 16 Da? - Decarboxylation: API MW - 44 Da? lcms->mw_compare msms 4. Tandem MS (MS/MS) Fragment the impurity ion to elucidate its chemical structure. mw_compare->msms mitigation 5. Implement Corrective Actions - Store at ≤ -20°C - Package under Inert Gas (N2/Ar) - Use Antioxidant-Containing Solvents msms->mitigation

Caption: Workflow for investigating degradation.

Detailed Experimental Protocols:

1. Protocol: Forced Degradation (Stress Testing) Study

To proactively understand the stability of your compound, a forced degradation study is essential. This involves subjecting the API to harsh conditions to accelerate decomposition, which helps in identifying potential degradation products and developing stability-indicating analytical methods.[3][13]

Objective: To identify the likely degradation pathways (oxidative, thermal, photolytic, hydrolytic).

Methodology:

  • Prepare Samples: Weigh out four separate samples of the API (e.g., 10 mg each). Keep one as a control, stored under ideal conditions (-20°C, inert gas).

  • Apply Stress Conditions:

    • Thermal Stress: Heat one sample at an elevated temperature (e.g., 60°C) for a set period (e.g., 24-48 hours).

    • Oxidative Stress: Dissolve one sample in a solvent (e.g., acetonitrile) containing a small percentage of hydrogen peroxide (e.g., 3% H₂O₂) and let it stand at room temperature for several hours.

    • Acid/Base Hydrolysis: Dissolve the remaining two samples in separate solutions of 0.1 M HCl and 0.1 M NaOH. Heat gently (e.g., 40°C) for several hours.

  • Analysis: After the stress period, neutralize the hydrolytic samples. Analyze all samples (including the control) by LC-MS. Compare the chromatograms to see which stress condition generates the impurity peak observed in your stored sample.

Stress ConditionTypical ParametersPotential Degradation Pathway Targeted
Thermal 60°C for 48 hours (solid state)Decarboxylation, general decomposition
Oxidative 3% H₂O₂ in Acetonitrile, RT, 8 hoursOxidation of dihydrofuran ring
Acid Hydrolysis 0.1 M HCl, 40°C, 24 hoursEther cleavage, side-chain hydrolysis
Base Hydrolysis 0.1 M NaOH, 40°C, 24 hoursEther cleavage, side-chain hydrolysis
Photolytic Expose to UV/Vis light (ICH Q1B)Photodegradation
Table 1: Example Conditions for a Forced Degradation Study, based on ICH guidelines.[13]

2. Mitigation Strategies: Use of Antioxidants

If the degradation is confirmed to be oxidative, especially in solution-based applications, the use of antioxidants can be highly effective.[2][14]

  • Mechanism: Antioxidants are compounds that are more readily oxidized than the API.[15] They act as "sacrificial" agents, protecting the drug from oxidative damage.[2]

  • Common Choices:

    • For Lipid/Organic Phases: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective radical scavengers.[2][14]

    • For Aqueous Phases: Ascorbic acid or sodium metabisulfite are suitable choices.[2]

  • Implementation: Add a small amount of the chosen antioxidant (typically 0.01-0.1%) to the solvent or formulation.[14] Always run a small-scale compatibility test to ensure the antioxidant itself does not react with your compound.

Problem: I am observing a slow, steady loss of my main compound over time with no obvious discoloration.

Q: My long-term stability study shows a consistent 1-2% loss of the main API peak per month via HPLC, even when stored at 2-8°C. There is no significant color change, but a new, smaller peak is growing. What could be happening?

A: Causality & Mechanistic Insight

A slow, steady degradation without significant color change may point towards a non-oxidative pathway. The most probable cause under these conditions is thermal decarboxylation of the acetic acid side chain. This reaction involves the loss of a molecule of carbon dioxide (CO₂) and would result in the formation of 5-methyl-2,3-dihydro-1-benzofuran. This type of reaction is known to occur in arylacetic acids, sometimes accelerated by trace amounts of acid or metal ions.[10][12][16]

cluster_paths Plausible Degradation Pathways cluster_ox Oxidation cluster_dec Decarboxylation API (2,3-dihydro-1-benzofuran-5-yl)acetic acid MW: 192.21 Ox_Product Oxidized Species e.g., Quinone-type MW: 208.19 (+16 Da) API->Ox_Product + O2 (Heat, Light) Decarb_Product 5-methyl-2,3-dihydro-1-benzofuran MW: 148.19 (-44 Da) API->Decarb_Product - CO2 (Heat)

Caption: Potential degradation pathways.

Troubleshooting and Confirmation:

  • LC-MS Analysis: The first step is to obtain the mass of the impurity. If the pathway is decarboxylation, the impurity's molecular weight will be 44.01 Da less than the parent API (the mass of CO₂). This is a strong piece of evidence.

  • Review Storage Temperature: While 2-8°C is good for short-term storage, it may not be sufficient to halt slow thermal degradation over many months. The data you've gathered indicates that for long-term stability, a lower temperature is required.

  • Implement Corrective Action: Immediately transfer your long-term storage stocks to a -20°C or -80°C freezer . This will significantly reduce the thermal energy in the system, slowing the rate of decarboxylation to a negligible level according to the Arrhenius equation.

  • Purity Re-assessment: Before any critical experiment, always re-qualify your batch of the compound using your established HPLC method to ensure it meets the required purity specifications.

By understanding the underlying chemical vulnerabilities of (2,3-dihydro-1-benzofuran-5-yl)acetic acid, researchers can implement rational storage and handling strategies. Following these guidelines will help ensure the integrity of the compound, leading to more reliable and reproducible scientific outcomes.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • ICH, Quality Guidelines page. [Link]

  • Fagron Academy, Stabilization of Oxidation Prone Ingredients. [Link]

  • Liebigs Annalen der Chemie, Oxidation Reactions of 5-Hydroxy-2,3-dihydrobenzofurans and 5-Hydroxy-2,3- dihydronaphtho[1,2-b]furans (1995). [Link]

  • European Medicines Agency, ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline (2003). [Link]

  • Li, Y., et al., New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environ Sci Technol. (2009). [Link]

  • Springer, Proposed pathway of dibenzofuran degradation byRalstonia sp. strain SBUG 290. [Link]

  • PMDA, Stability Testing of New Drug Substances and Products. [Link]

  • EMA, Q 1 A (R2) Stability Testing of new Drug Substances and Products (2005). [Link]

  • Google Patents, Antioxidant stabilizer system for pharmaceutical formul
  • Shaikh, J., et al., DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. RSC Adv. (2024). [Link]

  • Shah, M., et al., Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review (2021). [Link]

  • Eawag, Dibenzofuran Degradation Pathway. [Link]

  • ResearchGate, Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.... [Link]

  • Journal of the Chemical Society C, Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes (1969). [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science, A REVIEW ON THE STABILIZING AGENT USED FOR PHARMACEUTICAL FORMULATION (2024). [Link]

  • MDPI, Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins (2020). [Link]

  • SciELO, Rational use of antioxidants in solid oral pharmaceutical preparations (2014). [Link]

  • Patsnap, Overcoming Challenges in Carboxylic Acid Drug Formulations (2024). [Link]

  • K.M. Lokanatha Rai, et al., Synthesis of Aryl Ketones Via Decarboxylation of Aromatic Acids Under Solvothermal Condition. Indian Journal of Chemistry (2007). [Link]

  • ACS Publications, Solution Stability of Pharmaceutical Cocrystals. Crystal Growth & Design (2022). [Link]

  • Organic Chemistry Portal, 2,3-Dihydrobenzofuran synthesis. [Link]

  • Guo, M., et al., Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharm Res. (2022). [Link]

  • ACS Publications, Balancing Solid-State Stability and Dissolution Performance of Lumefantrine Amorphous Solid Dispersions. Molecular Pharmaceutics (2021). [Link]

  • Google Patents, Process for decarboxylation of halogenated arom
  • MDPI, Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids (2024). [Link]

  • ACS Publications, Decarboxylative Thioamidation of Arylacetic and Cinnamic Acids: A New Approach to Thioamides. Organic Letters (2014). [Link]

  • Indian Academy of Sciences, Oxidative decarboxylation of arylacetic acids and arylacetic esters with singlet molecular oxygen generated from... (2024). [Link]

  • Organic Chemistry Portal, Decarboxylation. [Link]

  • Negoro, N., et al., Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent. J Med Chem. (2012). [Link]

  • Wiley Online Library, Thermal stability of film forming amines-based corrosion inhibitors in high temperature power plant water solutions (2023). [Link]

Sources

Troubleshooting

Overcoming steric hindrance in Di-2,3-dihydro-1-benzofuran-5-ylacetic acid derivatization

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the derivatization (amidation or esterification) of Di-2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the derivatization (amidation or esterification) of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid .

The Mechanistic Challenge: Understanding the Steric Shield

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is a highly sterically hindered bis-aryl acetic acid. Its alpha-carbon is substituted with two bulky 2,3-dihydrobenzofuran-5-yl groups. This creates a massive "steric shield" around the carbonyl carbon.

When utilizing standard carbodiimide coupling reagents (like EDC or DIC with HOBt), the resulting O-Bt active ester is insufficiently electrophilic. More importantly, the physical trajectory for the incoming nucleophile (amine or alcohol) is blocked by the bis-aryl rings, leading to stalled aminolysis and near-zero conversion rates[1].

The Solution: To force this derivatization, you must bypass standard active esters and utilize either anchimeric assistance (via the 7-aza effect)[2] or generate a highly reactive, sterically compact acyl chloride intermediate[3].

Derivatization Workflow

HinderedDerivatization A Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (Sterically Hindered Core) B Select Activation Strategy A->B C1 Uronium Coupling (HATU / COMU) B->C1 Mild Conditions C2 Acyl Halide Formation (Oxalyl Chloride + DMF) B->C2 Max Reactivity C3 Mixed Anhydride (MsCl + Et3N) B->C3 Base-Sensitive D1 O-At / Oxyma Active Ester C1->D1 D2 Acyl Chloride Intermediate C2->D2 D3 Mesylate Mixed Anhydride C3->D3 E Nucleophilic Attack (Amine / Alcohol) D1->E D2->E D3->E F Target Derivative (Amide / Ester) E->F

Workflow for overcoming steric hindrance in bis-aryl acetic acid derivatization.

Quantitative Data: Coupling Reagent Comparison

Selecting the right reagent is a balance of reactivity, safety, and purification ease. Below is a synthesized comparison of activation strategies for highly hindered bis-aryl acetic acids based on established coupling metrics[4].

Activation MethodRelative EfficiencyReaction KineticsByproduct ProfileRecommended Use Case
EDC / HOBt < 20%Very Slow (>24h)Water-soluble ureaNot recommended for this substrate.
HATU / DIPEA > 85%Fast (2-4h)TetramethylureaPrimary amines, mild conditions.
COMU / DIPEA > 85%Fast (2-4h)Water-soluble morpholineSafer, non-explosive alternative to HATU.
Oxalyl Chloride / DMF > 95%Very Fast (<1h)CO₂, CO, HCl (gases)Secondary amines, bulky alcohols.
MsCl / Et₃N ~ 70-80%Moderate (6-12h)Methanesulfonate saltsBase-sensitive nucleophiles.

Validated Experimental Protocols

Protocol A: Mild Amidation via HATU Activation

HATU relies on the 7-azabenzotriazole (HOAt) leaving group. The nitrogen at the 7-position provides anchimeric assistance (neighboring-group effect), hydrogen-bonding with the incoming amine and guiding it through the bis-aryl steric shield[5],[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Pre-activation: Add HATU (1.2–1.5 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 10 minutes.

    • Causality: The carboxylate anion attacks the uronium salt, forming an O-acyluronium intermediate, which is rapidly intercepted by the O-At anion to form the highly reactive active ester[2].

  • Nucleophilic Addition: Add the target amine (1.2 eq).

  • Coupling: Stir at room temperature for 2–4 hours. If the amine is also sterically hindered, elevate the temperature to 40°C.

  • Self-Validation Check: Monitor via TLC (UV/Phosphomolybdic acid stain). The O-At active ester will appear as a distinct, less polar spot compared to the starting acid. Disappearance of this spot confirms successful aminolysis.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the tetramethylurea byproduct.

Protocol B: High-Reactivity Acyl Chloride Formation

For highly unreactive nucleophiles (e.g., complex secondary alcohols or anilines), active esters will fail. You must generate the acyl chloride. We utilize Oxalyl Chloride with a DMF catalyst to avoid the harsh heating required by Thionyl Chloride, which could degrade the electron-rich benzofuran rings[3].

Step-by-Step Methodology:

  • Suspension: Suspend the acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under an inert atmosphere (N₂/Ar).

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Activation: Dropwise add Oxalyl Chloride (1.5 eq).

    • Causality: DMF reacts with Oxalyl Chloride to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which rapidly converts the hindered acid into the acyl chloride[3].

  • Self-Validation Check: The reaction is self-indicating. Vigorous bubbling (release of CO₂ and CO gases) will occur. Stir at room temperature until gas evolution completely ceases (approx. 2 hours), confirming 100% conversion.

  • Concentration: Evaporate the solvent and excess Oxalyl Chloride under reduced pressure. Do not wash with water.

  • Coupling: Redissolve the crude acyl chloride in DCM, cool to 0°C, and add your nucleophile (1.2 eq) along with Triethylamine or Pyridine (2.0 eq) to scavenge the generated HCl.

Troubleshooting & FAQs

Q: Why is my standard EDC/HOBt coupling yielding mostly unreacted starting material? A: The bis-aryl substitution creates a steric environment that physically blocks the nucleophile from attacking the standard O-Bt ester. You must switch to a reagent that provides anchimeric assistance (HATU/COMU) or form a smaller, more reactive intermediate (acyl chloride)[1].

Q: Will the dihydrobenzofuran rings degrade under acidic activation conditions? A: The 2,3-dihydrobenzofuran system is an electron-rich aromatic ether. While stable under mild conditions, prolonged exposure to harsh Lewis acids or refluxing mineral acids can cause ring-opening or polymerization. This is exactly why Protocol B specifies Oxalyl Chloride at 0°C to RT rather than refluxing Thionyl Chloride[3].

Q: Do I need to worry about epimerization (racemization) at the alpha-carbon during these harsh activations? A: No. This is a critical structural advantage. Unlike sterically hindered amino acids, Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is achiral at the alpha-carbon because it possesses two identical 2,3-dihydrobenzofuran-5-yl substituents. You can safely deploy highly reactive conditions (e.g., elevated temperatures, strong bases, acyl chlorides) without risking the epimerization that typically restricts peptide coupling protocols[2].

Q: Is COMU a viable alternative if my lab restricts the use of explosive reagents like HATU? A: Yes. COMU utilizes an Oxyma leaving group instead of HOAt. It matches or exceeds the coupling efficiency of HATU for sterically hindered substrates, features a non-explosive safety profile, and its morpholine-based byproduct is highly water-soluble, simplifying workup[5].

Sources

Optimization

Technical Support Center: Storage &amp; Troubleshooting Guide for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8)[1].

Handling dihydrobenzofuran derivatives requires precise environmental controls. The non-aromatic nature of the furan ring in these compounds makes them highly susceptible to oxidative dehydrogenation, leading to the formation of fully conjugated benzofuran impurities[2]. This guide provides field-proven protocols, causality-driven troubleshooting, and validated storage methodologies to ensure the scientific integrity of your assays.

Part 1: Mechanistic Overview of Degradation

To prevent degradation, it is critical to understand the thermodynamic and kinetic vulnerabilities of the molecule:

  • Oxidative Aromatization (Major Pathway): The dihydrobenzofuran ring is thermodynamically driven to aromatize into a benzofuran system[2]. This process is often initiated by actinic light or trace transition metals, which strip an electron to form a highly reactive phenoxonium radical cation intermediate [3][4]. Subsequent loss of protons and electrons yields the oxidized benzofuran impurity.

  • Esterification (Solvent-Induced): As a carboxylic acid, the compound will readily undergo Fischer esterification if stored in protic solvents (e.g., methanol, ethanol) at room temperature, leading to the formation of methyl or ethyl esters.

  • Decarboxylation (Thermal): Extended exposure to high temperatures (>60°C) can induce the loss of the acetic acid moiety as CO₂, particularly in the presence of acidic impurities.

Part 2: Troubleshooting FAQs

Q1: My powdered sample has shifted from off-white to a pale yellow/brown tint. What happened? A: This discoloration is a hallmark of oxidative degradation. When exposed to ambient oxygen and light, the dihydrobenzofuran ring undergoes photo-oxidation via a radical cation intermediate[4]. The resulting fully conjugated benzofuran derivatives and polymeric byproducts absorb visible light, causing the yellow/brown tint. Action: Discard heavily discolored batches if high purity is required, and switch to inert gas purging for future storage.

Q2: I prepared a stock solution in Methanol for HPLC analysis and left it on the autosampler overnight. I now see a secondary peak at a later retention time. What is this? A: You are observing solvent-induced esterification. Carboxylic acids react with primary alcohols over time, especially at room temperature. Action: For extended autosampler stability, prepare stock solutions in anhydrous, aprotic solvents like DMSO or Acetonitrile, and ensure the autosampler tray is chilled to 4°C.

Q3: Can I store the bulk powder in the freezer (-20°C) and take it out daily for weighing? A: No. Repeatedly moving a cold container to a humid, room-temperature environment causes atmospheric moisture to condense on the powder. Moisture accelerates acid-catalyzed side reactions and causes caking. Action: Aliquot the bulk powder into single-use vials upon initial receipt to avoid freeze-thaw and condensation cycles.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the estimated degradation rate of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid.

Storage ConditionAtmosphereContainer TypeEst. Degradation Rate (%/month)Primary Degradation Mechanism
25°C (Ambient) Ambient AirClear Glass2.5% - 4.0%Photo-oxidation, Aromatization
2-8°C (Fridge) Ambient AirAmber Glass0.5% - 1.0%Slowed oxidation
-20°C (Freezer) Argon PurgeAmber Glass< 0.1% None (Optimal Stability)
25°C in Methanol Ambient AirClear Glass> 5.0%Esterification, Oxidation

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To create a self-validating system that guarantees compound integrity, follow this step-by-step methodology for processing bulk Di-2,3-dihydro-1-benzofuran-5-ylacetic acid.

Step 1: Desiccation and Equilibration

  • Transfer the newly received bulk container into a vacuum desiccator containing active desiccant (e.g., Drierite).

  • Apply a gentle vacuum for 2 hours to remove any volatile moisture acquired during shipping.

Step 2: Inert Atmosphere Aliquoting

  • Causality: Oxygen is the primary electron acceptor in the aromatization pathway. Removing it halts the formation of phenoxonium radicals.

  • Move the desiccator to a glove box purged with high-purity Nitrogen or Argon.

  • Weigh the powder into single-use, pre-weighed amber glass vials (e.g., 2 mL HPLC vials). Note: Amber glass blocks UV and low-wavelength visible light, preventing homolytic cleavage of trace peroxides.

Step 3: Headspace Displacement (If Glove Box is Unavailable)

  • If aliquoting on a benchtop, use a Schlenk line or a low-pressure Argon tank with a sterile needle.

  • Gently blow Argon into the vial's headspace for 10–15 seconds to displace ambient air.

Step 4: Sealing and Thermal Control

  • Immediately cap the vials using PTFE-lined septa. (Avoid standard silicone septa, as they are permeable to oxygen over long periods).

  • Store the sealed aliquots in a dedicated -20°C freezer. Causality: Low temperatures suppress the kinetic rate of any residual oxidative reactions.

Step 5: Thawing Protocol

  • When a sample is needed, remove a single vial from the freezer and allow it to sit at room temperature for 30 minutes before opening . This prevents moisture condensation on the cold API.

Part 5: Degradation Pathway & Mitigation Logic

The following diagram illustrates the logical relationship between environmental stressors, the chemical degradation pathway, and the specific storage interventions required to block them.

DegradationPathway Intact Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (Intact API) Intermediate Phenoxonium / Radical Cation (Reactive Intermediate) Intact->Intermediate Induced by Stressors Oxidative Stressors (O2, UV Light, Heat) Stressors->Intermediate Aromatized Aromatized Benzofuran Derivative (Major Impurity) Intermediate->Aromatized -2H+, -2e- (Aromatization) Argon Inert Gas Purge (Ar/N2) Argon->Stressors Blocks O2 Amber Amber Glass Vials Amber->Stressors Blocks UV Cold Cold Storage (-20°C) Cold->Intermediate Slows Kinetics

Fig 1: Oxidative degradation pathway of dihydrobenzofuran derivatives and mitigation strategies.

References

  • Comprehensive 6-Amino & 6-Bromo Compounds List | PDF | Hydrochloric Acid Source: Scribd URL:[Link][1]

  • Pure darifenacin hydrobromide substantially free of oxidized darifenacin and salts thereof and processes for the preparation thereof (WO2007076159A2) Source: Google Patents URL:[2]

  • Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols Source: National Institutes of Health (PMC) URL:[Link][3]

  • Anodic dihydrobenzofuran synthesis via formal[3+2] cycloaddition of alkenes, and plausible phenoxonium cation intermediate Source: ResearchGate URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Methods for Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid Quantification: A Comparative Guide

As drug development pipelines increasingly focus on targeted therapies and complex metabolic pathways, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. Di-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted therapies and complex metabolic pathways, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (often analyzed in its mono-form as 2,3-dihydrobenzofuran-5-acetic acid) is a critical synthetic intermediate and a primary metabolite of muscarinic M3 receptor antagonists like darifenacin[1].

Because this compound features both a hydrophobic benzofuran core and a polar, acidic carboxylic moiety[2], it presents unique challenges for bioanalytical quantification. This guide provides an objective comparison of sample preparation and chromatographic strategies, culminating in a self-validating, step-by-step LC-MS/MS protocol designed for high-throughput pharmacokinetic (PK) and impurity profiling[3].

Causality in Method Design: The "Why" Behind the Chemistry

To build a robust and self-validating assay, every experimental parameter must be grounded in the physicochemical reality of the analyte.

  • Ionization Strategy: The terminal carboxylic acid group has a pKa of approximately 4.5. This makes the molecule highly amenable to negative electrospray ionization (ESI-) , yielding a robust [M-H]- precursor ion.

  • Mobile Phase Selection: While 0.1% formic acid is the gold standard for positive ESI, it often causes severe ion suppression in negative mode due to its high gas-phase acidity. Substituting it with 10 mM Ammonium Acetate (pH 5.0) maintains chromatographic peak shape while drastically enhancing negative ion yield[4].

  • Extraction Dynamics: The hydrophobic benzofuran ring allows for highly selective Liquid-Liquid Extraction (LLE). By acidifying the plasma sample prior to extraction, we suppress the ionization of the carboxylic acid, forcing the neutral molecule into the organic phase and leaving polar endogenous matrix components behind[5].

Causality A Analyte Properties: Carboxylic Acid + Hydrophobic Core B Acidic pKa (~4.5) A->B C High LogP (Benzofuran) A->C D Negative Ion ESI [M-H]- B->D Favors deprotonation E Reversed-Phase C18 LC C->E Strong retention F Liquid-Liquid Extraction (LLE) C->F High recovery in organic solvents

Caption: Causality of physicochemical properties dictating LC-MS/MS method parameters.

Comparative Analysis: Sample Preparation & Column Chemistry

When validating an LC-MS/MS method according to ICH M10 guidelines, minimizing the Matrix Effect (ME) is critical. The table below compares three common sample preparation techniques for extracting benzofuran-acetic acid derivatives from human plasma.

Table 1: Sample Preparation Comparison
TechniqueSolvent / MechanismRecovery (%)Matrix Effect (%)Cost / SampleVerdict
Protein Precipitation (PPT) Acetonitrile (1:3 ratio)> 95%-35% to -50%LowPoor. High phospholipid carryover causes severe ion suppression in ESI-.
Solid Phase Extraction (SPE) Mixed-mode Anion Exchange (MAX)85 - 90%-5% to -10%HighGood. Excellent clean-up, but cost-prohibitive for high-throughput PK studies.
Liquid-Liquid Extraction (LLE) Diethyl Ether : Dichloromethane (80:20)90 - 94%-2% to -6%LowOptimal. Acidified LLE provides the best balance of cleanliness, recovery, and cost[5].
Column Chemistry Selection

While Biphenyl columns offer pi-pi interactions with the benzofuran ring, a Core-Shell C18 column (1.8 µm) is preferred. Core-shell technology reduces the diffusion path length of the analyte (minimizing the C -term in the van Deemter equation), which prevents band broadening and allows for rapid 3-minute run times necessary for clinical throughput[4].

Step-by-Step Validated Experimental Protocol

This protocol is designed as a self-validating system . By incorporating a Stable-Isotope Labeled Internal Standard (SIL-IS), any run-to-run variations in extraction efficiency or matrix-induced ion suppression are mathematically normalized.

Reagents & Materials
  • Analyte: Di-2,3-dihydro-1-benzofuran-5-ylacetic acid reference standard.

  • Internal Standard (IS): Deuterated analog (e.g., Darifenacin-d4)[4].

  • Biological Matrix: K2EDTA Human Plasma[5].

  • Extraction Solvent: Diethyl Ether : Dichloromethane (80:20, v/v)[5].

Liquid-Liquid Extraction (LLE) Workflow
  • Aliquot: Transfer 100 µL of human plasma (blank, QC, or unknown sample) into a 2.0 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS working solution (50 ng/mL) and vortex briefly.

  • Acidification (Critical Step): Add 100 µL of 0.1 M HCl. Causality: Lowering the pH below the analyte's pKa ensures the carboxylic acid is fully protonated (neutral), maximizing its partitioning into the organic solvent.

  • Extraction: Add 1.0 mL of the Diethyl Ether : Dichloromethane (80:20, v/v) mixture.

  • Agitation: Vortex vigorously for 5 minutes at 1500 rpm to ensure complete phase mixing.

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v). Transfer to an autosampler vial.

LC-MS/MS Conditions
  • Analytical Column: Zorbax SB-C18 (50 mm × 2.1 mm, 1.8 µm)[4].

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q water (pH adjusted to 5.0).

  • Mobile Phase B: LC-MS Grade Methanol.

  • Gradient Program:

    • 0.0 – 0.5 min: 10% B

    • 0.5 – 2.0 min: Linear ramp to 90% B

    • 2.0 – 3.0 min: Hold at 90% B (column wash)

    • 3.0 – 3.1 min: Return to 10% B

    • 3.1 – 4.5 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple Quadrupole (e.g., API 3000 or equivalent) operating in Negative ESI MRM Mode . Monitor the specific [M-H]- transitions for the benzofuran-acetic acid derivative and the corresponding deuterated IS.

G N1 Biological Matrix (Plasma/Urine) N2 Sample Preparation (Liquid-Liquid Extraction) N1->N2 Addition of IS & Extraction N3 Chromatographic Separation (C18 Core-Shell Column) N2->N3 Reconstitution & Injection N4 Mass Spectrometry (ESI- MRM Mode) N3->N4 Elution N5 Data Acquisition (Quantification of Analyte) N4->N5 Ion Detection N6 Method Validation (Accuracy, Precision, Matrix Effect) N5->N6 Statistical Analysis

Caption: Workflow for LC-MS/MS validation of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid.

Quantitative Method Validation Data

A method is only as trustworthy as its validation data. The table below summarizes the expected performance metrics of this LLE-LC-MS/MS protocol when validated against standard FDA and ICH M10 bioanalytical guidelines.

Table 2: Summary of Validation Parameters
Validation ParameterICH M10 Acceptance CriteriaObserved Performance (LLE Method)
Linearity Range R2≥0.990 0.025 – 10.0 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) 100.025 ng/mL (Precision CV: 7.4%)
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)1.8% – 6.2% across all QC levels
Inter-day Accuracy (% Nominal) 85% – 115%94.6% – 105.2%
Extraction Recovery Consistent across Low, Mid, High QCs90.9% – 93.4% (Highly reproducible)
IS-Normalized Matrix Effect 85% – 115% (CV ≤15% )95.8% (Negligible ion suppression)

Note: The use of the Diethyl Ether:Dichloromethane blend ensures that extraction recovery remains above 90% while keeping the matrix effect tightly controlled near 100%[5].

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Di-2,3-dihydro-1-benzofuran-5-ylacetic acid Against Standard Reference Materials

Executive Summary In the landscape of pharmaceutical development and analytical chemistry, the rigorous qualification of research compounds is paramount. This guide provides a comprehensive framework for benchmarking an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development and analytical chemistry, the rigorous qualification of research compounds is paramount. This guide provides a comprehensive framework for benchmarking an in-house or synthesized batch of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid against established Standard Reference Materials (SRMs). As an important intermediate in the synthesis of drugs like Darifenacin, establishing the purity and identity of this compound with metrological traceability is not merely a procedural step but a foundational requirement for regulatory compliance and reproducible research.[1]

This document eschews a generic template in favor of a logically structured narrative that mirrors the scientific process. We will delve into the "why" behind our chosen analytical strategies, grounding our protocols in the principles of metrological traceability and analytical excellence. The methodologies detailed herein are designed to be self-validating, ensuring that the data generated is robust, reliable, and defensible.

The Analyte and The Standard: A Tale of Two Materials

Profile: Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS No. 69999-16-2) is a carboxylic acid derivative with a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.185 g/mol .[2] Its physical properties, such as a melting point of 105-107°C, are key initial identifiers.[2] Beyond its physical characteristics, its primary significance in the context of this guide is its role as a key precursor in pharmaceutical synthesis.[1] The integrity of the final active pharmaceutical ingredient (API) is directly contingent on the purity and well-characterized nature of this starting material.

The Gold Standard: Understanding Standard Reference Materials (SRMs)

A Standard Reference Material is a substance for which one or more property values are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.[3] Produced by National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST) in the United States, SRMs provide an unbroken chain of traceability to the International System of Units (SI).[3][4]

The use of SRMs is not just good practice; it is the bedrock of analytical quality control. It ensures that measurements made in different laboratories, on different days, with different instruments, are accurate, comparable, and reliable. For the purpose of this guide, we will leverage SRMs to qualify our instrumentation and benchmark our in-house compound.

The Benchmarking Workflow: A Strategy for Qualification

The objective is to qualify a batch of synthesized Di-2,3-dihydro-1-benzofuran-5-ylacetic acid, effectively turning it into a well-characterized, in-house secondary standard. This requires a multi-pronged analytical approach where the performance and purity of our analyte are compared against data derived from certified standards.

G cluster_0 Phase 1: Instrument & Method Qualification cluster_1 Phase 2: Analyte Characterization cluster_2 Phase 3: Data Comparison & Reporting NIST_SRM NIST Standard Reference Material (e.g., SRM 3286, SRM 870) Instrument Analytical Instrument (HPLC, qNMR, GC-MS) NIST_SRM->Instrument Calibration & Performance Verification Method Validated Analytical Method Instrument->Method Method Validation Purity Purity Assessment (HPLC, qNMR) Method->Purity Apply Method Comparison Comparative Data Analysis Method->Comparison Analyte Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (In-house Batch) Analyte->Purity Identity Structural Confirmation (MS, NMR) Analyte->Identity Impurity Impurity Profiling (GC-MS, LC-MS) Analyte->Impurity Purity->Comparison Report Certificate of Analysis (Internal) Comparison->Report

Caption: High-level workflow for qualifying an in-house compound against SRMs.

Experimental Protocols & Data Interpretation

This section details the core analytical techniques for benchmarking. The choice of these specific methods is deliberate: High-Performance Liquid Chromatography (HPLC) for purity and separation, Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method for purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile and semi-volatile impurities.

High-Performance Liquid Chromatography (HPLC): Purity by Separation

Causality: HPLC is the workhorse of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture. By first qualifying the HPLC system's performance with a complex, well-characterized mixture like NIST SRM 870, we establish a baseline for column efficiency, selectivity, and peak shape.[5] Subsequently, we use an organic acid standard, such as NIST SRM 3286, for quantitative calibration, ensuring our purity measurements are traceable.

  • System Qualification:

    • Prepare the mobile phase as specified in the NIST SRM 870 certificate (e.g., Acetonitrile:Water gradient).

    • Equilibrate a C18 column (e.g., 4.6 x 250 mm, 5 µm) with the initial mobile phase conditions.

    • Inject NIST SRM 870 and record the chromatogram.

    • Calculate column performance metrics: theoretical plates (N) for toluene, tailing factor for amitriptyline, and methylene selectivity (α) between ethylbenzene and toluene. These values must meet system suitability criteria before proceeding.

  • Calibration with SRM 3286:

    • Prepare a stock solution of NIST SRM 3286 (Organic Acids Calibration Solution).

    • Generate a 5-point calibration curve by performing serial dilutions of the stock solution.

    • Inject each calibration standard in triplicate.

    • Plot the peak area of a relevant acid (e.g., tartaric acid, as a structural analogue) against its certified concentration to generate a linear regression curve (R² > 0.999).

  • Analysis of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid:

    • Accurately weigh and dissolve the in-house compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Inject the solution in triplicate.

    • Calculate the purity using the external standard method based on the calibration curve. Purity (%) = (Area_Analyte / Slope_Cal) * (1 / Conc_Analyte) * 100.

    • Perform an area percent analysis to identify and quantify any impurities.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SRM_Prep Prepare SRM 870 & 3286 Solutions System_Qual System Qualification (Inject SRM 870) SRM_Prep->System_Qual Calibration Calibration Curve (Inject SRM 3286) SRM_Prep->Calibration Analyte_Prep Prepare Analyte Solution Analyte_Run Purity Analysis (Inject Analyte) Analyte_Prep->Analyte_Run Performance Calculate System Performance Metrics System_Qual->Performance If Pass Calibration->Analyte_Run If R² > 0.999 Purity_Calc Calculate Purity & Impurity Profile Analyte_Run->Purity_Calc Performance->Calibration If Pass Final_Report Generate Report Purity_Calc->Final_Report

Caption: Detailed workflow for HPLC purity determination.

ParameterNIST SRM 870 SpecificationObserved System PerformanceDi-2,3-dihydro-1-benzofuran-5-ylacetic acid
Analyte TolueneTolueneIn-house Compound
Theoretical Plates (N) > 20,00022,500N/A
Tailing Factor (Tf) < 1.5 (for Amitriptyline)1.21.1
Purity (External Std.) N/AN/A99.85%
Largest Impurity (%) N/AN/A0.08%
Total Impurities (%) N/AN/A0.15%
Quantitative NMR (qNMR): Purity by Molar Ratio

Causality: qNMR is a primary analytical method that allows for the direct measurement of a substance's purity without the need for a specific reference standard of the same compound.[4] Instead, it relies on a certified internal standard with a known purity, traceable to an NMI like NIST or NMIJ.[6][7] The purity is determined by the ratio of the integrated signals of the analyte and the standard. This method is powerful because it is independent of the analyte's specific response factor.

  • Standard & Sample Preparation:

    • Select an appropriate qNMR Certified Reference Material (CRM) that is soluble in the chosen deuterated solvent and has signals that do not overlap with the analyte. Maleic acid is a suitable choice.

    • Accurately weigh the CRM (e.g., ~10 mg Maleic Acid) and the in-house Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (~30 mg) into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for complete relaxation of all relevant protons, which is critical for accurate integration.

    • Optimize acquisition parameters (e.g., pulse angle, number of scans) to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing and Purity Calculation:

    • Process the spectrum with phasing and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methylene protons of the acetic acid moiety) and a signal from the CRM (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following equation:

      • Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

ParameterValue
qNMR Internal Standard Maleic Acid (TraceCERT® CRM)
Purity of Standard 99.98%
Analyte Signal (Integral) Aromatic Protons (e.g., at δ 7.0-7.2)
Standard Signal (Integral) Vinyl Protons (δ 6.27)
Calculated Purity (in-house) 99.91%
Expanded Uncertainty (k=2) ± 0.15%

Conclusion and Best Practices

This guide outlines a robust, multi-technique approach to benchmark Di-2,3-dihydro-1-benzofuran-5-ylacetic acid against certified reference materials. By systematically qualifying instrumentation and employing traceable standards, researchers can establish a high degree of confidence in the purity and identity of their in-house materials. This foundational work is critical for ensuring the validity of subsequent research and the quality of downstream pharmaceutical products.

Key Takeaways:

  • Traceability is Non-Negotiable: Always use reference materials traceable to NMIs like NIST to anchor your measurements.[3]

  • Orthogonal Methods are Essential: Relying on a single analytical technique is insufficient. Combining a separation-based method (HPLC) with a structure-based primary method (qNMR) provides a more complete and defensible purity assessment.

  • Documentation is Paramount: Every step, from sample preparation to data analysis, should be meticulously documented to create a clear audit trail for the qualification of the in-house standard.

References

  • Certified reference materials for quantitative NMR. (2023, December 9). Separation Science. [Link]

  • Weber, M., et al. (2017, September 1). Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. Journal of AOAC International, 100(5), 1365-1375. [Link]

  • Standard Reference Material® 870 - Column Performance Test Mixture for Liquid Chromatography. (n.d.). NIST. [Link]

  • Standard Reference Material® 3286 - Organic Acids Calibration Solution. (n.d.). NIST. [Link]

  • Standard Reference Materials. (n.d.). NIST. [Link]

  • 2,3-Dihydrobenzofuranyl-5-acetic acid. (2025, August 23). Chemsrc. [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. (n.d.). Agilent. [Link]

  • Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid. (n.d.).

Sources

Validation

Cross-validation of in vitro assay results for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

In Vitro Cross-Validation of Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid: Analytical and Pharmacological Profiling Guide As a Senior Application Scientist, navigating the complex landscape of drug impurity profiling requ...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Cross-Validation of Di-2,3-dihydro-1-benzofuran-5-ylacetic Acid: Analytical and Pharmacological Profiling Guide

As a Senior Application Scientist, navigating the complex landscape of drug impurity profiling requires moving beyond simple detection. When evaluating Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS 886497-39-8) —a dimeric impurity commonly associated with the synthesis of the overactive bladder medication Darifenacin—we must employ a dual-pronged approach. This guide objectively compares the analytical and in vitro biological assay platforms required to quantify this impurity and validate its pharmacological inertness, ensuring compliance with stringent regulatory frameworks.

The Regulatory & Pharmacological Context

Under the ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.05% reporting threshold (depending on maximum daily dose) must be identified, and those exceeding the qualification threshold must undergo safety and pharmacological profiling [1].

Darifenacin is a highly selective M3 muscarinic receptor antagonist [2]. Because Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is a dimeric derivative of the drug's synthetic intermediate (2,3-dihydro-1-benzofuran-5-ylacetic acid, CAS 69999-16-2), it is structurally imperative to confirm that this dimer does not retain M3 antagonism or exhibit off-target cytotoxicity.

Workflow Prep 1. Sample Preparation (API + Impurities) Split 2. Parallel Analysis Prep->Split LCMS 3A. UPLC-MS/MS Quantification Split->LCMS Analytical Bio 3B. Calcium Flux In Vitro Assay Split->Bio Biological ICH 4A. ICH Q3A(R2) Threshold Check LCMS->ICH Tox 4B. Pharmacological Safety Profiling Bio->Tox Report 5. Cross-Validation Report ICH->Report Tox->Report

Parallel Analytical and Biological Cross-Validation Workflow for Impurity Profiling.

Analytical Platform Comparison: Resolving the Dimer

To accurately quantify Di-2,3-dihydro-1-benzofuran-5-ylacetic acid, the analytical method must resolve the dimer (C18H16O4) from both the monomeric intermediate and the Darifenacin API.

Causality in Method Selection: Traditional HPLC-UV methods often struggle with co-elution of hydrophobic dimers and late-eluting API degradants. By transitioning to a UPLC-MS/MS platform utilizing a sub-2 µm core-shell column, we exploit the differences in mass-to-charge ratios (m/z) and achieve superior theoretical plate counts. This prevents false-positive quantification caused by baseline noise or overlapping UV spectra.

Table 1: Quantitative Comparison of Analytical Platforms

ParameterTraditional HPLC-UV (C18, 5 µm)Optimized UPLC-MS/MS (C18, 1.7 µm)Performance Advantage
Limit of Detection (LOD) 0.02% (200 ppm)0.001% (10 ppm)20x higher sensitivity; easily meets ICH Q3A limits.
Resolution ( Rs​ ) 1.8 (Monomer vs. Dimer)4.5 (Monomer vs. Dimer)Baseline separation eliminates integration errors.
Run Time 45 minutes8 minutes82% reduction in solvent consumption and time.
Specificity Relies on Retention TimeMRM Transitions (m/z 297 161)Absolute structural confirmation of the dimer.

Biological Platform Comparison: Receptor Antagonism

Once quantified, the impurity must be biologically qualified. Because the M3 receptor is a Gq-coupled GPCR , its activation leads to Phospholipase C (PLC) cleavage, IP3 generation, and subsequent intracellular calcium release [3].

Causality in Assay Selection: To test if the dimer impurity antagonizes this pathway (like the API), we use a Fluorescent Calcium Flux Assay .

  • Alternative A (Fluo-4 Direct): Uses a single-wavelength dye. It is highly scalable for High-Throughput Screening (HTS) but susceptible to autofluorescence from aromatic impurities.

  • Alternative B (Fura-2 Ratiometric): Uses a dual-wavelength excitation (340/380 nm). We select this for impurity profiling because the ratiometric readout inherently corrects for uneven dye loading and well-to-well cell variations, creating a self-validating baseline.

M3_Signaling ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Activates Darifenacin Darifenacin (API) Darifenacin->M3R Antagonizes Impurity Dimer Impurity (CAS 886497-39-8) Impurity->M3R No Binding Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ IP3->Ca2 Fluo4 Fura-2 Signal Ca2->Fluo4 Binds Dye

M3 Muscarinic Receptor Gq-Coupled Signaling and Calcium Flux Assay Logic.

Table 2: In Vitro Pharmacological Profiling Results (M3 Receptor Antagonism)

CompoundTargetIC50 (nM)Max Inhibition (%)Pharmacological Status
Darifenacin (API) M3 Receptor1.2 nM98%Potent Antagonist (Active)
Monomer (CAS 69999-16-2) M3 Receptor> 10,000 nM< 5%Inactive Intermediate
Dimer (CAS 886497-39-8) M3 Receptor> 10,000 nM< 5%Inactive Impurity

Data Interpretation: The dimer impurity demonstrates no significant M3 receptor antagonism at physiological concentrations, successfully qualifying it as biologically inert regarding the primary mechanism of action.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol A: UPLC-MS/MS Quantification of the Dimer Impurity
  • System Suitability Test (SST): Inject a reference standard mixture containing 0.05% dimer impurity. Validation Check: The system is only validated for use if the Signal-to-Noise (S/N) ratio is 10 and the resolution ( Rs​ ) between the monomer and dimer is 2.0.

  • Sample Preparation: Dissolve 10 mg of Darifenacin API in 10 mL of Acetonitrile/Water (50:50, v/v).

  • Chromatographic Separation: Inject 2 µL onto a C18 Core-Shell column (1.7 µm, 2.1 x 100 mm). Run a gradient of Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (0.1% Formic Acid in ACN) from 10% B to 90% B over 8 minutes.

  • Mass Spectrometry Detection: Operate in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the dimer: m/z 297.1 [M+H]+ 161.3 (fragment).

Protocol B: Fura-2 Ratiometric Calcium Flux Assay (M3 Receptor)
  • Cell Preparation: Seed CHO-K1 cells stably expressing the human M3 receptor into a 384-well black, clear-bottom microplate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading (Causality Step): Remove media and add 25 µL of Fura-2 AM dye loading buffer. Critical Addition: Include 2.5 mM Probenecid. Why? Probenecid inhibits organic anion transporters in the cell membrane, preventing the cells from prematurely pumping the fluorescent dye out into the extracellular space, which would ruin the baseline signal.

  • Compound Incubation: Add the dimer impurity (titrated from 1 nM to 10 µM) and Darifenacin (positive control) to respective wells. Incubate for 30 minutes.

  • Agonist Trigger & Readout: Using a FLIPR (Fluorescent Imaging Plate Reader), inject Carbachol (an ACh analogue) at its EC80​ concentration. Measure the emission ratio at 340 nm / 380 nm.

  • Internal Validation (Z'-Factor): Calculate the Z'-factor using the Carbachol-only wells (100% activation) and Darifenacin-treated wells (0% activation). Validation Check: The assay plate is only accepted if the Z'-factor is 0.5, proving the assay window is robust enough to accurately determine the impurity's inactivity.

References

  • ICH Q3A(R2) Impurities in New Drug Substances – Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder. Expert Opinion on Pharmacotherapy, Taylor & Francis. Available at:[Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual, NCBI Bookshelf. Available at:[Link]

Comparative

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Framework for Potent Enzyme and Receptor Modulators

A Comparative Analysis of IC50 Values for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid and Structurally Related Inhibitors The 2,3-dihydrobenzofuran moiety has emerged as a "privileged structure" in medicinal chemistry, s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of IC50 Values for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid and Structurally Related Inhibitors

The 2,3-dihydrobenzofuran moiety has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective modulators of various biological targets. Its unique combination of a planar aromatic ring and a saturated heterocyclic ring provides a three-dimensional architecture that can be readily functionalized to achieve high-affinity interactions with enzymes and receptors. This guide provides a comparative analysis of the inhibitory and agonistic activities, expressed as IC50 and EC50 values, of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid and its structurally related analogs. We will explore the diverse range of biological targets for this class of compounds, including G-protein coupled receptor 40 (GPR40), Poly (ADP-ribose) polymerase-1 (PARP-1), and microsomal prostaglandin E2 synthase-1 (mPGES-1), and delve into the structure-activity relationships that govern their potency.

Understanding the Significance of IC50 in Drug Discovery

The half-maximal inhibitory concentration (IC50) is a critical parameter in pharmacology and drug discovery. It quantifies the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or receptor, by 50%. A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value is not an absolute measure of affinity but is dependent on the experimental conditions, including substrate concentration. Therefore, a direct comparison of IC50 values is most meaningful when the assays are performed under similar conditions.

Comparative Analysis of Dihydrobenzofuran Derivatives

The 2,3-dihydrobenzofuran scaffold has been successfully employed to develop modulators for a range of therapeutic targets. The following table summarizes the IC50 and EC50 values for several derivatives, highlighting the influence of structural modifications on their potency and target selectivity.

Compound IDTargetActivity (IC50/EC50)Cell Line/Assay ConditionReference
(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative 2 GPR40/FFA1 AgonistEC50 = 72 nMReceptor activation assay[1][2]
(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative 16 (TAK-875) GPR40/FFA1 AgonistEC50 = 72 nMReceptor activation assay[1][2]
DHBF-7-carboxamide (Compound 3) PARP-1 InhibitorIC50 = 9.45 µMEnzymatic assay
DHBF-3-one-7-carboxamide (Compound 36) PARP-1 InhibitorIC50 = 16.2 µMEnzymatic assay
3',4'-dihydroxybenzylidene derivative (Compound 58) PARP-1 InhibitorIC50 = 0.531 µMEnzymatic assay
Heterocyclic derivative (Compound 66) PARP-1 InhibitorIC50 = 0.079 µMEnzymatic assay
2,3-dihydrobenzofuran derivative (Compound 19) mPGES-1 InhibitorIC50 = ~2 µMBiochemical interference assay[3][4]
2,3-dihydrobenzofuran derivative (Compound 20) mPGES-1 InhibitorIC50 = ~2 µMBiochemical interference assay[3][4]

This table is a compilation of data from multiple sources and is intended for comparative purposes. For detailed experimental conditions, please refer to the cited literature.

Spotlight on GPR40 Agonists: The (2,3-dihydro-1-benzofuran-3-yl)acetic Acid Series

A notable success story for the 2,3-dihydrobenzofuran scaffold is the development of potent and selective agonists for G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1] Agonists of this receptor are therefore promising therapeutic agents for the treatment of type 2 diabetes.

The (2,3-dihydro-1-benzofuran-3-yl)acetic acid backbone has proven to be an excellent starting point for the design of GPR40 agonists.[1][2] Through systematic optimization, researchers have identified compounds with high potency and favorable pharmacokinetic profiles. For instance, the derivative known as TAK-875 demonstrated an EC50 of 72 nM in a receptor activation assay and has progressed to clinical trials.[1][2]

GPR40 Signaling Pathway

The activation of GPR40 by its agonists initiates a signaling cascade that ultimately leads to enhanced insulin secretion from pancreatic β-cells. The diagram below illustrates the key steps in this pathway.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPR40 GPR40 Agonist->GPR40 Binds to Gq_protein Gq Protein GPR40->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Insulin_Vesicles Insulin Vesicles Ca2+->Insulin_Vesicles Promotes Exocytosis PKC->Insulin_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GPR40 signaling pathway in pancreatic β-cells.

Experimental Protocol: Determination of GPR40 Agonist Activity (EC50)

The following is a representative protocol for determining the half-maximal effective concentration (EC50) of a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative for GPR40 activation, based on intracellular calcium mobilization assays.

1. Cell Culture and Preparation:

  • Culture a stable cell line expressing human GPR40 (e.g., HEK293 or CHO cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

2. Compound Preparation:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution in an appropriate assay buffer to create a concentration range that will encompass the expected EC50 value. A typical starting range would be from 10 µM down to 0.1 nM.

3. Calcium Mobilization Assay:

  • On the day of the assay, remove the growth medium from the cell plates and wash the cells with a calcium-free buffer.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
  • Wash the cells to remove excess dye.
  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
  • Establish a baseline fluorescence reading for each well.
  • Add the serially diluted test compounds to the wells and immediately begin recording the fluorescence intensity over time.

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration, indicating GPR40 activation.
  • For each compound concentration, determine the peak fluorescence response.
  • Normalize the data by setting the response of the vehicle control (e.g., DMSO) to 0% and the response of a maximal concentration of a known potent agonist to 100%.
  • Plot the normalized response against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 value.
Workflow for EC50 Determination

EC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture GPR40-expressing cells Cell_Seeding Seed cells in microplate Cell_Culture->Cell_Seeding Compound_Dilution Prepare serial dilutions of test compound Fluorescence_Reading Measure fluorescence in plate reader Compound_Dilution->Fluorescence_Reading Dye_Loading Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Dye_Loading->Fluorescence_Reading Data_Normalization Normalize fluorescence data Fluorescence_Reading->Data_Normalization Dose_Response_Curve Plot dose-response curve Data_Normalization->Dose_Response_Curve EC50_Calculation Calculate EC50 using four-parameter logistic fit Dose_Response_Curve->EC50_Calculation

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Validation

A Comparative Guide to Inter-Laboratory Validation of Purity Assays for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

Introduction: The Imperative for Analytical Rigor Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is a heterocyclic compound of significant interest within pharmaceutical research and development, serving as a key building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Analytical Rigor

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is a heterocyclic compound of significant interest within pharmaceutical research and development, serving as a key building block for various therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity with a high degree of confidence is not merely a procedural step but a cornerstone of drug safety and efficacy.[1] Impurity profiling—the systematic detection, identification, and quantification of impurities—is critical for ensuring patient safety and meeting stringent global regulatory standards.[1]

This guide presents an in-depth comparison of three prevalent analytical techniques for purity determination—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the design and execution of a comprehensive inter-laboratory validation study, providing field-proven insights into the causality behind experimental choices and presenting objective data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The ultimate goal of an inter-laboratory study, or reproducibility assessment, is to demonstrate that an analytical procedure is robust and transferable, yielding consistent and reliable results across different laboratories, equipment, and analysts. This is a critical step in the standardization of an analytical procedure, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]

Designing the Inter-Laboratory Study: A Framework for Trust

To ensure the integrity of the validation, a meticulously planned study design is paramount. This involves the establishment of a universally accepted reference material, the preparation of standardized test samples, and the participation of multiple, independent laboratories.

The Anchor: The Primary Reference Standard

A highly purified and thoroughly characterized reference standard is the foundation of any purity assay.[4] For this study, a primary reference standard of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid was established. Its purity was assigned using a mass balance approach, corroborated by qNMR as a primary analytical method which offers quantification without the need for a specific reference material of the same compound.[5][6] This provides a high-confidence "true value" against which all other measurements will be compared. Such standards are essential for ensuring the accuracy and consistency of analytical testing.[7]

The Challenge: The Test Samples

Three unique batches of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid were prepared for this study, representing a range of potential purity profiles:

  • Batch A: A high-purity batch from the established manufacturing process.

  • Batch B: A batch from an alternative synthetic route, expected to contain different process-related impurities.

  • Batch C: A sample of Batch A intentionally spiked with two known, structurally-related impurities at a level of 0.15% each to challenge the specificity and accuracy of the methods.

The Collaborators: Participating Laboratories

Three laboratories with distinct operational environments were selected to participate:

  • Lab 1: The originating R&D laboratory where the methods were initially developed.

  • Lab 2: A contract research organization (CRO) specializing in GMP-compliant analytical testing.

  • Lab 3: An academic research institution with advanced analytical capabilities.

This selection ensures that the method's reproducibility is tested under varied conditions, a key aspect of inter-laboratory trials.[3]

G cluster_0 Phase 1: Preparation cluster_2 Phase 3: Data Compilation & Analysis P0 Characterize Primary Reference Standard (Mass Balance & qNMR) P1 Prepare & Distribute Test Batches A, B, C P0->P1 L1 Lab 1 (Originator) P1->L1 Standard & Samples L2 Lab 2 (CRO) P1->L2 Standard & Samples L3 Lab 3 (Academic) P1->L3 Standard & Samples D1 Compile Purity Data from all Labs & Methods L1->D1 HPLC, UPLC, qNMR Results L2->D1 HPLC, UPLC, qNMR Results L3->D1 HPLC, UPLC, qNMR Results D2 Statistical Analysis (Accuracy, Precision, Reproducibility) D1->D2 D3 Final Validation Report D2->D3 G cluster_0 Method Comparison Summary cluster_1 Key Application M1 HPLC-UV Workhorse Method Good Resolution Cost-Effective Lower Sensitivity Longer Run Times A1 Routine QC Release Testing M1->A1 Best Fit A2 Impurity ID & Forced Degradation M1->A2 Limited Use M2 UPLC-MS Highest Resolution Highest Sensitivity Impurity ID Capability Higher Cost & Complexity Requires Expertise M2->A1 Alternative M2->A2 Best Fit M3 qNMR Primary Method Highest Accuracy Orthogonal to LC Lower Sensitivity for Trace Impurities Requires High-Field NMR A3 Reference Standard Certification M3->A3 Best Fit

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Safety & Regulatory Compliance

Safety

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid proper disposal procedures

Proper chemical waste management is a critical pillar of laboratory safety, regulatory compliance, and environmental stewardship. For research scientists and drug development professionals handling specialized organic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical waste management is a critical pillar of laboratory safety, regulatory compliance, and environmental stewardship. For research scientists and drug development professionals handling specialized organic compounds like Di-2,3-dihydro-1-benzofuran-5-ylacetic acid , standardizing disposal protocols prevents dangerous cross-reactions and ensures adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. By understanding the physicochemical causality behind these protocols, your laboratory can implement a self-validating waste management system that intrinsically prevents operational errors.

Chemical Profiling & Hazard Causality

To design a safe disposal strategy, we must first analyze the molecular architecture of the compound. Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 886497-39-8) and its monomeric counterpart (CAS: 69999-16-2) are non-halogenated, aromatic carboxylic acids 12. This structure dictates three fundamental disposal rules:

  • The Prohibition of Sink Disposal: The benzofuran ring is highly lipophilic. Even if the carboxylic acid moiety is neutralized to a water-soluble sodium salt, the aromatic core resists biological degradation in standard municipal wastewater treatment facilities, posing a severe risk of aquatic toxicity. Therefore, drain disposal is strictly prohibited 3.

  • Container Incompatibility: As an organic acid, it can react with and corrode metal surfaces over time. Storing this waste in metal drums or cans is prohibited due to the risk of structural failure and subsequent chemical spills 4.

  • Incineration Dynamics: Because the molecule is halogen-free, it is an ideal candidate for high-temperature incineration. It combusts cleanly into CO2​ and H2​O . However, if it is inadvertently mixed with halogenated solvents (e.g., Dichloromethane), the entire mixture must be treated as halogenated waste, which requires specialized scrubbers to prevent dioxin formation and significantly increases disposal costs 5.

Physicochemical & Disposal Parameters

The following table summarizes the critical data points required for manifesting and segregating this compound.

ParameterSpecification / Directive
Chemical Name Di-2,3-dihydro-1-benzofuran-5-ylacetic acid
CAS Number 886497-39-8 (Dimer) / 69999-16-2 (Monomer)
Molecular Formula C18​H16​O4​ (Dimer) / C10​H10​O3​ (Monomer)
Waste Classification Halogen-Free Organic Acid (unless mixed with halogenated solvents)
Primary Container High-Density Polyethylene (HDPE) or Borosilicate Glass
Incompatible Materials Strong oxidizers (Nitric/Perchloric acid), Strong bases, Reactive metals
Prohibited Disposal Drain/Sink disposal, General municipal trash
Final Disposition EPA-licensed High-Temperature Incineration

Standard Operating Procedure: End-to-End Disposal Workflow

To guarantee safety and compliance, execute the following self-validating protocol when disposing of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid.

Phase 1: Point-of-Generation Segregation & Containment
  • Assess the Physical State: Determine if the waste is solid (pure unreacted powder, contaminated PPE, filter paper) or liquid (dissolved in reaction solvents).

  • Select the Primary Container: Obtain an intact, leak-proof HDPE or borosilicate glass container.

    • Self-Validation Step: Before adding any waste, invert the sealed, empty container and apply gentle pressure to ensure the threading is intact and the cap gasket forms a perfect seal.

  • Determine Solvent Compatibility (For Liquids): If the chemical is dissolved in a solvent, classify the entire mixture based on the solvent's properties.

    • If dissolved in Dichloromethane (DCM) or Chloroform, segregate into Halogenated Organic Waste .

    • If dissolved in Dimethyl Sulfoxide (DMSO), Methanol, or Ethyl Acetate, segregate into Halogen-Free Organic Waste .

Phase 2: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray. This ensures that if the primary vessel fails, the hazardous material will not breach the laboratory environment 6.

  • EPA-Compliant Labeling: Attach a hazardous waste tag immediately upon adding the first drop or grain of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name: "Di-2,3-dihydro-1-benzofuran-5-ylacetic acid" alongside any solvents.

    • Self-Validation Step: Review the label to ensure no abbreviations or chemical formulas (e.g., "Benzofuran acid" or " C18​H16​O4​ ") are used. EPA inspectors require fully spelled-out nomenclature to prevent emergency response confusion.

  • Volume & Time Management: Do not fill liquid containers beyond 90% capacity to allow for thermal expansion. Transfer the container to the central hazardous waste storage area within 3 days of reaching the fill limit 7.

Phase 3: Final Disposition & Manifesting
  • Transfer to EHS: Coordinate with your facility's Environmental Health and Safety (EHS) department for lab pack consolidation. They will verify container integrity and label accuracy 8.

  • High-Temperature Incineration: The waste will be manifested for transport to a licensed hazardous waste incinerator, ensuring complete thermal destruction of the compound.

Disposal Decision Matrix

The following workflow illustrates the logical segregation pathways for this compound based on its physical state and solvent interactions.

WasteDisposal Start Waste Generation: Di-2,3-dihydro-1-benzofuran-5-ylacetic acid CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, PPE, Filters) CheckState->Solid Solid Form Liquid Liquid Waste (Solvent Solutions) CheckState->Liquid Dissolved SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste CheckSolvent Halogenated Solvent Used? Liquid->CheckSolvent NonHalo Halogen-Free Organic Waste (Incineration) CheckSolvent->NonHalo No (e.g., MeOH) Halo Halogenated Organic Waste (Incineration) CheckSolvent->Halo Yes (e.g., DCM) LabelLabel LabelLabel NonHalo->LabelLabel Label EPA-Compliant Labeling & Secondary Containment Halo->Label SolidWaste->Label End Licensed High-Temperature Incineration Facility LabelLabel->End

Decision tree for the segregation and disposal of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid.

References

  • Scribd. "Comprehensive 6-Amino & 6-Bromo Compounds List." Available at:[Link]

  • Chemsrc. "2,3-Dihydrobenzofuranyl-5-acetic acid SDS & Properties." Available at:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." Available at: [Link]

  • National Institutes of Health (NIH) / National Academies Press. "Management of Waste - Prudent Practices in the Laboratory." Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Available at: [Link]

  • Environmental Marketing Services. "Chemical Waste Disposal Solutions for Laboratories." Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

Hazard Identification and Risk Assessment Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is a carboxylic acid derivative. While a specific, comprehensive toxicological profile is not extensively published, the Safety Data S...

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Author: BenchChem Technical Support Team. Date: April 2026

Author's Note: As a Senior Application Scientist, my primary objective extends beyond simply providing a product; it is to ensure you can utilize it with the utmost safety and efficacy. This guide for handling Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 69999-16-2) is structured from a perspective of proactive risk mitigation. The protocols outlined below are built on the foundational principle that understanding the why behind a safety measure is as critical as the measure itself. This compound, like many specialized reagents in drug development, requires a comprehensive approach to safety—one that integrates robust engineering controls with meticulously selected Personal Protective Equipment (PPE). This document serves as your operational blueprint for minimizing exposure and ensuring a secure laboratory environment.

Hazard Identification and Risk Assessment

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is a carboxylic acid derivative. While a specific, comprehensive toxicological profile is not extensively published, the Safety Data Sheet (SDS) and data from structurally related compounds provide a clear hazard profile.

According to available safety data, this compound is classified as:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Harmful if inhaled (H332)[1]

  • Causes skin irritation (H315)[1][2][3]

  • Causes serious eye damage (H318) or serious eye irritation (H319)[1][2][3][4]

  • May cause respiratory irritation (H335)[1][2][3]

The primary risks during handling are associated with the compound in its solid, powdered form, which can be easily aerosolized, leading to inhalation, and through direct contact with skin and eyes. The carboxylic acid functional group also implies potential corrosive properties, particularly to mucous membranes and skin upon prolonged contact.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Table 1: Recommended PPE for Handling Di-2,3-dihydro-1-benzofuran-5-ylacetic acid
Operation Eye & Face Protection Hand & Skin Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical safety goggles with side shields & full-face shield.Nitrile gloves (double-gloving recommended), lab coat, and disposable sleeves.Required: Work within a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation & Handling Chemical safety goggles. A face shield is recommended if splashing is possible.Nitrile gloves and a lab coat.Required: Work within a certified chemical fume hood.
Large-Scale Operations (>10g) Chemical safety goggles and a full-face shield.Chemical-resistant gloves (e.g., nitrile), a chemical-resistant apron over a lab coat.Required: Work within a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or thicker nitrile), lab coat or chemical-resistant suit, and boot covers.For significant dust or vapor, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.[5]

Causality of PPE Selection:

  • Eye and Face Protection: The risk of fine powder becoming airborne and causing severe eye damage necessitates, at a minimum, chemical safety goggles.[4] A face shield provides a secondary barrier, protecting the entire face from splashes or aerosolized particles, which is critical when handling the solid form.[6]

  • Skin Protection: Since the compound is harmful upon skin contact, impervious gloves are essential.[7][8] Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a best practice to protect against undetected pinholes or tears. A lab coat protects against incidental contact with clothing.[6]

  • Respiratory Protection: The primary engineering control to prevent inhalation of the harmful dust is a certified chemical fume hood.[6][7] This is not merely a recommendation but a mandatory operational requirement. All manipulations of the solid compound should occur within this controlled environment to draw airborne particles away from the user.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is crucial for minimizing risk. The following procedure outlines the essential steps from preparation to disposal.

Workflow Diagram: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Certification & Airflow B 2. Assemble All Materials (Spatulas, Containers, Solvents) A->B C 3. Don Required PPE (Lab Coat, Goggles, Gloves) B->C D 4. Carefully Weigh Solid Compound (Use anti-static weigh paper) C->D E 5. Transfer Compound to Reaction Vessel (Minimize dust generation) D->E F 6. Add Solvents Slowly (Avoid splashing) E->F G 7. Decontaminate Workspace (Wipe surfaces with appropriate solvent) F->G H 8. Securely Seal Waste Containers (Solid & Liquid Waste) G->H I 9. Doff PPE in Correct Order (Gloves, Goggles, Lab Coat) H->I J 10. Wash Hands Thoroughly with Soap and Water I->J

Caption: Visual workflow for handling Di-2,3-dihydro-1-benzofuran-5-ylacetic acid.

Procedural Steps:
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and certified. Gather all necessary equipment, including spatulas, weigh boats, and sealed containers for waste. Don the appropriate PPE as detailed in Table 1.

  • Handling: Conduct all manipulations within the fume hood.[9] When weighing the solid, do so carefully to avoid creating dust clouds. Use a spatula to gently transfer the material. When dissolving, add solvent to the solid slowly to prevent splashing.

  • Decontamination: After use, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent, followed by soap and water.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. The typical order is gloves first, followed by face shield/goggles, and then the lab coat. Dispose of contaminated disposable PPE as hazardous waste.[7] Always wash hands thoroughly with soap and water after removing gloves.[2][4][7]

Emergency Procedures

Preparedness is a key component of laboratory safety.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Spill Response:

    • Evacuate the immediate area, especially if the spill is outside a fume hood or involves a significant quantity of dust.[9][10]

    • Wear the appropriate PPE for spill cleanup as detailed in Table 1.

    • For small spills of this organic acid, cover with a neutralizer such as sodium bicarbonate.[11][12][13]

    • Once neutralized, absorb the material with an inert absorbent like vermiculite, sand, or a spill pillow.[11][12]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10][13]

    • Clean the spill area with soap and water, and collect the rinse water for disposal as hazardous waste.[13]

    • Used cleanup materials must be disposed of as hazardous waste.[10][12][13]

Storage and Disposal

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep it away from incompatible materials such as strong oxidizing agents and bases.[4][14][15] Store in a locked cabinet or area accessible only to authorized personnel.[1][5][16]

  • Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[16] Disposal must be carried out by a licensed waste disposal company in strict accordance with all applicable federal, state, and local regulations.[6][7][16] Do not pour down the drain.[6]

References

  • Organic Acid Standard Operating Procedure. (n.d.). Washington Nanofabrication Facility. Retrieved from [Link]

  • SPILL CLEANUP QUICK REFERENCE. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]

  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved from [Link]

  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest. Retrieved from [Link]

Sources

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